Tetrafluorosuccinyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetrafluorobutanedioyl difluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6O2/c5-1(11)3(7,8)4(9,10)2(6)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNURRSZDMIXZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(=O)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380213 | |
| Record name | Tetrafluorosuccinyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679-13-0 | |
| Record name | Tetrafluorosuccinyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 679-13-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Reactivity & Nucleophilic Substitution of Tetrafluorosuccinyl Fluoride
This technical guide details the reactivity profile, mechanistic pathways, and experimental protocols for Tetrafluorosuccinyl Fluoride (TFSF) .
Executive Summary
This compound (TFSF), a perfluorinated di-acyl fluoride (
Critical Safety Notice: Hydrolysis or aminolysis of TFSF releases Hydrogen Fluoride (HF) . All protocols require HF-resistant apparatus (PTFE/PFA) and specific scavenging bases.
Chemical Architecture & Electrophilicity
The Fluorine Effect
The reactivity of TFSF is governed by the inductive effect of the
| Feature | This compound (TFSF) | Succinyl Chloride (Hydrocarbon) |
| Carbonyl Electrophilicity | Very High (Activated by | Moderate |
| Leaving Group Ability | Good ( | Excellent ( |
| Hydrolytic Stability | Moderate (More stable than chlorides due to C-F bond strength, but hydrolyzes to acid/anhydride). | Low (Hydrolyzes rapidly) |
| Primary Product (Amines) | Cyclic Imide (Thermodynamically favored) | Diamide / Imide mixture |
Mechanistic Pathway
The reaction follows a Nucleophilic Acyl Substitution (
-
Attack: Nucleophile attacks the highly positive carbonyl carbon.
-
Intermediate: Formation of a tetrahedral alkoxide intermediate.
-
Elimination: Ejection of the fluoride ion (
). -
Scavenging: The released
typically pairs with a proton to form HF, which must be neutralized by a base (e.g., Pyridine, ) or silylated reagents.
Reactivity with Nucleophiles[1][2]
Reaction with Alcohols (O-Nucleophiles)
TFSF reacts with alcohols to form perfluorosuccinates (diesters) . This reaction is generally exothermic.
-
Reagent: Primary or secondary alcohols.
-
Catalyst: Non-nucleophilic base (Pyridine or Sodium Fluoride pellets to scavenge HF).
-
Application: Synthesis of fluorinated lubricants and plasticizers.
Reaction with Amines (N-Nucleophiles)
This is the most distinct pathway. While hydrocarbon diacids often form linear diamides, TFSF shows a strong propensity to cyclize into perfluorosuccinimides , especially with primary amines and heat.
-
Primary Amines (
): Initially form the mono- or diamide. Upon heating or treatment with dehydrating agents (if hydrolyzed), the system closes to the 5-membered imide ring. -
Secondary Amines (
): Form stable linear diamides (cannot cyclize). -
Diamines: Polymerization to form Fluorinated Polyamides .
Experimental Protocols
Protocol A: Synthesis of N-Phenyltetrafluorosuccinimide
Target: Cyclization of TFSF with Aniline.
Reagents:
-
This compound (10 mmol)
-
Aniline (10 mmol)
-
Triethylamine (22 mmol) - HF Scavenger
-
Dichloromethane (DCM), Anhydrous[1]
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with
. -
Solvent Charge: Add Aniline (0.93 g) and Triethylamine (2.22 g) to 30 mL of anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Dissolve TFSF (approx. 1.94 g) in 10 mL DCM. Add dropwise to the amine solution over 20 minutes. Caution: Exothermic.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
-
Cyclization (Critical Step): The intermediate amide may require thermal driving force. Reflux the DCM solution for 4 hours to ensure ring closure to the imide.
-
Workup: Wash the organic layer with 1M HCl (to remove excess amine/TEA), then sat.
, then Brine. -
Purification: Dry over
, concentrate in vacuo. Recrystallize from Hexane/EtOAc.
Protocol B: Hydrolysis to Tetrafluorosuccinic Acid
Target: Conversion of Fluoride to Acid for analytical standard or intermediate use.
Procedure:
-
Setup: PTFE beaker or flask (Glass is etched by HF).
-
Reaction: Add TFSF dropwise to an excess of ice-cold water with vigorous stirring.
-
Observation: The organic droplet will disappear as it hydrolyzes.
-
Isolation: The aqueous solution contains Tetrafluorosuccinic acid and HF. Evaporate water/HF in a fume hood (using a scrubber) to isolate the solid dicarboxylic acid (Hygroscopic).
Safety & Handling (HF Hazard)
Working with acyl fluorides carries the risk of generating anhydrous Hydrogen Fluoride (HF) upon contact with moisture or protons.
| Hazard | Mitigation Strategy |
| Inhalation (HF Gas) | Work exclusively in a functioning fume hood. Use HF-rated gas detectors if available. |
| Skin Contact | Wear double nitrile gloves or neoprene. Keep Calcium Gluconate gel immediately accessible on the bench. |
| Glassware Etching | HF etches glass. Use PFA/PTFE reaction vessels for hydrolysis steps. Anhydrous reactions can use glass if quenched properly. |
| Waste Disposal | Quench all reaction mixtures with saturated Sodium Bicarbonate ( |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776618, this compound. Retrieved from [Link]
- US Patent 4379768A.Process for producing perfluorosuccinyl fluoride. (Detailed synthesis and handling of the fluoride intermediate).
-
Bandyopadhyay, P., et al. (2015). Fluorinated Polyamides: Synthesis, Properties, and Applications.[2] (Context for diamine reactivity with fluorinated diacid derivatives). Retrieved from [Link][2]
Sources
Navigating the Corrosive Landscape: A Technical Guide to the GHS and CLP Classification of Tetrafluorosuccinyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Criticality of Hazard Classification
In the fast-paced environment of research and drug development, a thorough understanding of the chemical reagents in use is paramount to ensuring laboratory safety and experimental integrity. Tetrafluorosuccinyl fluoride (CAS No. 695-07-8), a perfluorinated acyl fluoride, presents as a valuable building block in organic synthesis due to the unique reactivity of the acyl fluoride moiety. However, its structural features also confer significant hazards that necessitate a comprehensive understanding of its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the European Union's Classification, Labelling and Packaging (CLP) Regulation. This guide provides an in-depth analysis of the GHS/CLP classification of this compound, elucidating the chemical principles that underpin its hazardous properties and offering practical guidance for its safe handling.
The GHS/CLP Classification of this compound: A Singular, Potent Hazard
Based on notifications submitted to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, this compound is classified under a single, yet severe, hazard class.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
This classification mandates the use of the "Corrosion" pictogram and the signal word "Danger" on all labeling and safety data sheets.[1]
The Chemical Rationale Behind the Corrosivity of this compound
The classification of this compound as a skin-corrosive substance is not arbitrary but is rooted in its chemical reactivity, specifically its interaction with water. As an acyl fluoride, it is susceptible to hydrolysis. Upon contact with moisture, such as the ambient humidity in the air or the moisture present on skin and mucous membranes, this compound is expected to readily hydrolyze. This reaction produces tetrafluorosuccinic acid and, critically, two equivalents of hydrogen fluoride (HF).
Hydrolysis Reaction:
Hydrogen fluoride is an extremely corrosive and toxic substance.[2][3] It readily penetrates the skin, causing deep-seated, painful burns that may have a delayed onset.[3] The fluoride ion can then cause cellular death and tissue necrosis. The formation of this highly hazardous substance upon contact with moisture is the primary driver for the "Skin Corrosion, Category 1B" classification.
The analogous compound, tetrafluorosuccinyl chloride (CAS 356-15-0), is also classified as causing severe skin burns and eye damage (H314) and is noted to react violently with water.[4][5] This supports the understanding that the hazard is inherent to the reactive nature of the tetrafluorosuccinyl halide functional group.
Understanding the GHS/CLP Hazard Categories
The GHS framework for skin corrosion is divided into three subcategories (1A, 1B, and 1C) based on the severity and onset time of the corrosive action, as determined by in vivo (rabbit skin test, OECD TG 404) or in vitro (reconstructed human epidermis test, OECD TG 431) methods.
-
Category 1A: Corrosive effects observed after an exposure of up to 3 minutes and an observation period of up to 1 hour.
-
Category 1B: Corrosive effects observed after an exposure between 3 minutes and 1 hour and an observation period of up to 14 days.
-
Category 1C: Corrosive effects observed after an exposure between 1 and 4 hours and an observation period of up to 14 days.
The classification of this compound as Category 1B indicates that it is expected to cause irreversible skin damage following an exposure of between 3 minutes and 1 hour.[1]
Experimental Workflow for In Vitro Skin Corrosion Testing (OECD TG 431)
Modern approaches to skin corrosion testing prioritize in vitro methods using reconstructed human epidermis (RhE) models to avoid animal testing. The general workflow for such a test is as follows:
Implications for Eye Damage
The H314 hazard statement also includes "causes severe eye damage." According to GHS criteria, substances classified as skin corrosive are also considered to cause serious eye damage (Category 1) without further testing. The mechanism is the same: hydrolysis to form hydrofluoric acid, which is extremely destructive to corneal tissue and can lead to permanent blindness.
Broader Toxicological Profile and Handling Precautions
While skin and eye corrosion are the classified hazards, the potential for severe respiratory tract irritation upon inhalation is also a significant concern due to the likely formation of HF on moist mucosal surfaces. Therefore, stringent engineering controls and personal protective equipment are mandatory when handling this substance.
Precautionary Statements (P-Statements)
The following P-statements are associated with the H314 classification and provide a framework for safe handling and emergency response[1]:
| Code | Precautionary Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |
| P264 | Wash hands thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P302+P361+P354 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P316 | Get emergency medical help immediately. |
| P321 | Specific treatment (see supplemental first aid instructions on this label). |
| P363 | Wash contaminated clothing before reuse. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Conclusion: A Proactive Approach to Safety
The GHS and CLP classification of this compound as "Skin Corrosion, Category 1B" (H314) is a critical piece of safety information for all personnel in research and drug development. This classification is scientifically grounded in the compound's high reactivity with water, leading to the formation of the highly corrosive substance, hydrofluoric acid. By understanding the chemical causality behind this hazard, researchers can implement appropriate and robust safety protocols, including the use of dedicated handling areas (e.g., fume hoods), appropriate personal protective equipment (acid-resistant gloves, chemical splash goggles, face shield, and lab coat), and having emergency response materials (e.g., calcium gluconate gel for HF burns) readily available. A proactive and informed approach to the handling of this compound is essential for mitigating risks and fostering a safe and productive research environment.
References
-
PubChem. This compound . National Center for Biotechnology Information. [Link]
-
PubChem. Tetrafluorosuccinyl chloride . National Center for Biotechnology Information. [Link]
-
European Chemicals Agency. Substance Information: Thulium(III) fluoride . [Link]
-
GOV.UK. Incident management: Hydrogen fluoride (HF) and hydrofluoric acid . [Link]
-
Nano. Material Safety Data Sheet: HYDROFLUORIC ACID . [Link]
-
European Chemicals Agency. Substance Information: Perfluorovaleryl fluoride . [Link]
-
Airgas. Safety Data Sheet . [Link]
-
European Chemicals Agency. C&L Inventory . [Link]
-
ResearchGate. Stability of acyl halides in various water media . [Link]
-
PubMed. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods . [Link]
-
PubChem. Hydrofluoric Acid . National Center for Biotechnology Information. [Link]
-
PubChem. Tetrafluoroethylene . National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Acyl fluoride synthesis by fluorination . [Link]
-
ACS Publications. Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides . [Link]
-
SEASTAR CHEMICALS. SAFETY DATA SHEET (SDS) Hydrofluoric Acid, 35-51% w/w . [Link]
-
European Chemicals Agency. Substance Information: Fluoride . [Link]
-
Fluoride Chemistry. Explanation of Hydrolysis Reaction . [Link]
-
PubMed Central. Photo-induced defluorination acyl fluoride exchange as a fluorogenic photo-click reaction for photo-affinity labeling . [Link]
-
Wikipedia. Hydrofluoric acid . [Link]
-
IUPAC. THE SYNTHESIS OF FLUORINATED CARBOHYDRATES . [Link]
-
ACS Publications. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones . [Link]
-
PubChem. Tetrafluorozirconium . National Center for Biotechnology Information. [Link]
-
PubChem. Methanesulfonyl fluoride, trifluoro- . National Center for Biotechnology Information. [Link]
-
European Chemicals Agency. Substance Information: Ammonium fluoride . [Link]
-
PubMed. Transition state structures for the hydrolysis of alpha-D-glucopyranosyl fluoride by retaining and inverting reactions of glycosylases . [Link]
-
PubMed. Glycosyl fluorides in enzymatic reactions . [Link]
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Environmental Fate of Perfluorinated Acyl Fluorides
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Perfluorinated acyl fluorides (PAFs), most notably trifluoroacetyl fluoride (CF₃COF), represent a critical intersection between atmospheric chemistry and synthetic utility. As the primary degradation intermediates of fourth-generation refrigerants (hydrofluoroolefins, HFOs) and valuable synthons in pharmaceutical development, their environmental fate is a subject of intensifying scrutiny.
The dominant fate of PAFs is rapid hydrolysis, converting transient atmospheric species into persistent perfluorinated carboxylic acids (PFCAs), such as trifluoroacetic acid (TFA). This guide details the mechanistic pathways, kinetic parameters, and experimental protocols required to assess the environmental burden of these compounds, bridging the gap between atmospheric modeling and bench-scale chemical safety.
Chemical Formation & Atmospheric Origins
PAFs are rarely emitted directly; they are formed in situ via the oxidation of fluorinated precursors. The most significant source is the atmospheric degradation of HFO-1234yf (2,3,3,3-tetrafluoropropene), the global standard replacement for HFC-134a in mobile air conditioning.
Atmospheric Degradation Pathway
The degradation is initiated by hydroxyl radical (
Figure 1: Atmospheric Degradation of HFO-1234yf to CF₃COF
Caption: Stepwise oxidation of HFO-1234yf. The C-C bond scission is the critical step yielding the acyl fluoride.
Hydrolysis Kinetics: The Fate-Determining Step
Once formed, the environmental lifetime of CF₃COF is dictated by its reaction with water. This hydrolysis is not a simple unimolecular decay; it is a heterogeneous process highly dependent on the phase of water (vapor vs. liquid droplets).
Mechanism
The carbonyl carbon in CF₃COF is highly electrophilic due to the strong electron-withdrawing effects of the -CF₃ and -F groups.[1] Water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which collapses to eliminate HF.
Figure 2: Hydrolysis Mechanism of Perfluorinated Acyl Fluorides
Caption: Nucleophilic acyl substitution mechanism converting acyl fluoride to carboxylic acid.
Kinetic Parameters
The reaction is relatively slow in the pure gas phase but accelerates dramatically on aqueous surfaces (cloud droplets, aerosols).
Table 1: Key Kinetic Parameters for CF₃COF Hydrolysis
| Parameter | Value | Conditions | Significance |
| Uptake Coefficient ( | 273 K, Aqueous Surface | Probability of reaction per collision with a water droplet. | |
| Henry's Law Constant ( | 298 K | Low solubility limits purely bulk phase partitioning. | |
| Hydrolysis Rate ( | Liquid Phase | Reaction is effectively instantaneous once dissolved. | |
| Atmospheric Lifetime ( | 2–10 days | Dependent on cloud cover | Controlled by transport to aqueous surfaces (washout). |
Source Data: Derived from heterogeneous chemistry studies (e.g., George et al., 1994; JPL Data Evaluation).
Experimental Methodologies
For researchers validating these kinetics or assessing new fluorinated reagents, two distinct protocols are recommended: one for atmospheric simulation and one for solution-phase reaction monitoring.
Protocol A: Heterogeneous Uptake (Atmospheric Simulation)
Objective: Measure the uptake coefficient (
-
Preparation: Generate a monodisperse stream of water droplets (
) in a flow tube using a vibrating orifice generator. -
Introduction: Introduce CF₃COF gas (
) into the flow tube. -
Interaction: Vary the contact time (2–20 ms) by adjusting the injector position relative to the detector.
-
Detection: Monitor the decay of the CF₃COF signal (
116 or fragment ions) using CIMS. -
Calculation: Plot
vs. time. The first-order rate constant relates to via: (Where is thermal velocity, is surface-to-volume ratio).
Protocol B: Solution Phase Hydrolysis (19F NMR)
Objective: Determine hydrolysis half-life (
-
Standardization: Dissolve internal standard (
-trifluorotoluene, -63 ppm) in deuterated solvent (e.g., CD₃CN). -
Initiation: Add acyl fluoride substrate (0.1 M). Record
spectrum. -
Reaction: Inject stoichiometric water or buffer. Shake vigorously.
-
Monitoring: Acquire 19F NMR spectra every 30 seconds.
-
Track: Decay of -COF signal (
to ppm). -
Track: Appearance of -COOH signal (
ppm for TFA).
-
-
Validation: Ensure mass balance is maintained between reactant and product fluorine signals.
Environmental Fate & Downstream Impact
The hydrolysis of PAFs is an "activation" step for environmental persistence. While the acyl fluoride is transient, the product—TFA—is an "ultra-short-chain" PFAS.
-
Aquatic Accumulation: TFA is highly water-soluble, non-volatile, and resistant to biotic/abiotic degradation. It accumulates in terminal sinks (oceans, endorheic lakes).
-
Mobility: Unlike long-chain PFAS (e.g., PFOA), TFA does not sorb significantly to soil, making it highly mobile in groundwater.
-
Toxicity: Current consensus suggests low acute toxicity for TFA, but its irreversible accumulation raises concerns regarding chronic exposure and potential regulatory shifts (e.g., EU REACH restrictions on "universal PFAS").
Implications for Drug Development
Pharmaceutical scientists utilizing acyl fluorides (e.g., TFFH, BT-SCF3 reagents) must consider the lifecycle of these compounds.
-
Green Chemistry: Acyl fluorides are often touted as "greener" alternatives to acyl chlorides due to stability and atom economy. However, waste streams containing perfluorinated acyl groups will generate TFA upon aqueous workup.
-
Mitigation:
-
Avoidance: Where possible, use non-fluorinated activating groups.
-
Capture: Aqueous waste streams from fluorination reactions should be segregated. Standard wastewater treatment (activated sludge) does not remove TFA. Reverse osmosis or anion exchange resins are required for remediation.
-
References
-
Atmospheric Degradation of HFO-1234yf
- Title: "Atmospheric chemistry of CF3CF=CH2: Kinetics and mechanisms of gas-phase reactions with Cl
- Source: Nielsen, O. J., et al. (2007). Chemical Physics Letters.
-
Heterogeneous Hydrolysis Kinetics
-
Title: "Uptake of Carbonyl Fluoride and Trifluoroacetyl Fluoride on Water Droplets."[2]
- Source: George, C., et al. (1994). Journal of Physical Chemistry.
-
-
TFA Environmental Accumulation
- Title: "Trifluoroacetic acid: A 'forever chemical' with uncertain future."
- Source: Solomon, K. R., et al. (2016). Journal of Toxicology and Environmental Health.
-
Acyl Fluorides in Synthesis
- Title: "Acyl Fluorides: A Renaissance."
- Source: Oestreich, M., et al. (2018).
Sources
Methodological & Application
Tetrafluorosuccinyl Fluoride: A Versatile C4 Building Block for Advanced Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have led to the development of numerous blockbuster drugs and high-performance materials. Within the arsenal of fluorinated building blocks, tetrafluorosuccinyl fluoride (TFSF), also known as perfluorosuccinyl fluoride, emerges as a highly reactive and versatile C4 electrophile. Its bifunctional nature, coupled with the high reactivity of the acyl fluoride groups, makes it an invaluable synthon for the construction of a diverse array of complex fluorinated molecules, including polymers, heterocycles, and pharmacologically active compounds.
This comprehensive guide provides an in-depth exploration of this compound as a building block in organic synthesis. We will delve into its synthesis, safe handling, and diverse applications, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel fluorinated structures.
Physicochemical Properties and Safety Considerations
This compound is a colorless liquid that is highly susceptible to hydrolysis. The acyl fluoride moieties are potent electrophiles, readily reacting with nucleophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2,2,3,3-tetrafluorobutanedioyl difluoride | N/A |
| Molecular Formula | C4F6O2 | N/A |
| Molecular Weight | 194.03 g/mol | N/A |
| Appearance | Colorless liquid | Inferred |
| Boiling Point | Not readily available; expected to be low | Inferred |
| Hazards | Causes severe skin burns and eye damage | [1] |
Safety Precautions: Due to its reactivity and hazardous nature, this compound must be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Synthesis of this compound
While not commercially available from all suppliers, this compound can be synthesized in the laboratory. One common method involves the fluorination of tetrafluorosuccinic acid or its derivatives. A plausible synthetic route is the deoxyfluorination of tetrafluorosuccinic acid using a suitable fluorinating agent.
Protocol 1: Synthesis of this compound from Tetrafluorosuccinic Acid
Disclaimer: This is a generalized protocol based on known deoxyfluorination reactions of carboxylic acids and should be optimized for safety and efficiency in a laboratory setting.
Materials:
-
Tetrafluorosuccinic acid
-
Sulfur tetrafluoride (SF4) or a milder deoxyfluorinating agent like DAST (diethylaminosulfur trifluoride)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, suspend tetrafluorosuccinic acid in the chosen anhydrous solvent.
-
Cool the reaction mixture to the appropriate temperature (e.g., -78 °C for DAST, or as specified for SF4 in a specialized pressure reactor).
-
Slowly add the deoxyfluorinating agent (e.g., 2.2 equivalents of DAST) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for the required duration (monitor by IR spectroscopy for the disappearance of the carboxylic acid C=O stretch and appearance of the acyl fluoride C=O stretch).
-
Upon completion, the reaction mixture can be carefully quenched with a suitable reagent if necessary, and the product isolated by fractional distillation under reduced pressure.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the acyl fluoride product and the deactivation of the fluorinating agent.
-
Stoichiometry: A slight excess of the fluorinating agent is often used to ensure complete conversion of the dicarboxylic acid.
-
Temperature Control: Many deoxyfluorination reactions are exothermic and require careful temperature control to prevent side reactions and ensure safety.
Caption: Synthesis of this compound.
Applications in Organic Synthesis
The two highly reactive acyl fluoride groups in this compound make it an ideal building block for introducing a tetrafluorinated four-carbon unit into various molecular scaffolds.
Synthesis of Fluorinated Polymers
This compound can serve as a valuable monomer in condensation polymerization reactions with diols and diamines to produce fluorinated polyesters and polyamides. These polymers are expected to exhibit enhanced thermal stability, chemical resistance, and unique surface properties due to the high fluorine content.
Protocol 2: Synthesis of a Fluorinated Polyester via Condensation Polymerization
Materials:
-
This compound
-
A diol (e.g., 1,4-butanediol, ethylene glycol)
-
Anhydrous, high-boiling point solvent (e.g., diphenyl ether, sulfolane)
-
Anhydrous base (e.g., pyridine, triethylamine) to act as an HF scavenger
-
Inert gas supply
Procedure:
-
In a polymerization reactor equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet, charge the diol and the anhydrous solvent.
-
Under a gentle stream of inert gas, heat the mixture to dissolve the diol.
-
Slowly add a stoichiometric amount of this compound to the stirred solution.
-
Add the anhydrous base to the reaction mixture.
-
Heat the reaction mixture to the desired polymerization temperature (typically 150-200 °C) and maintain for several hours. The progress of the polymerization can be monitored by the evolution of hydrogen fluoride (trapped by the base) and an increase in viscosity.
-
The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and purified by repeated washing and drying.
Expertise & Experience Insights:
-
The choice of solvent is crucial for maintaining the reactants and the growing polymer chain in solution.
-
The removal of the hydrogen fluoride byproduct is essential to drive the equilibrium towards the polymer and to prevent side reactions.
-
Precise stoichiometric control of the monomers is critical to achieve high molecular weight polymers.
Caption: Polymerization with this compound.
Synthesis of Fluorinated Heterocycles
The electrophilic nature of this compound allows for its use in the construction of various fluorinated heterocyclic systems. Reaction with bifunctional nucleophiles such as hydrazines, hydroxylamines, and amidines can lead to the formation of five- and six-membered rings containing the tetrafluoroethane backbone. The synthesis of fluorinated heterocycles is of great interest in medicinal chemistry due to their prevalence in approved drugs.[2][3][4]
Protocol 3: Synthesis of a Fluorinated Pyrazolidinedione
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Anhydrous solvent (e.g., ethanol, THF)
-
Anhydrous base (e.g., triethylamine)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the hydrazine derivative in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent to the hydrazine solution.
-
Add the anhydrous base (2 equivalents) to scavenge the HF produced.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
The product can be isolated by removal of the solvent under reduced pressure and purification by chromatography or recrystallization.
Trustworthiness through Self-Validation:
The formation of the heterocyclic product can be confirmed by standard analytical techniques. 19F NMR spectroscopy will be particularly informative, showing characteristic signals for the CF2 groups. High-resolution mass spectrometry will confirm the molecular formula of the product.
Caption: Heterocycle Synthesis from TFSF.
Future Outlook and Conclusion
This compound is a potent and versatile building block with significant potential in organic synthesis. Its ability to introduce a C4-fluorinated segment makes it a valuable tool for the development of novel pharmaceuticals, agrochemicals, and advanced materials. While its reactivity demands careful handling, the protocols and insights provided in this guide offer a solid foundation for its successful application in the laboratory. Further exploration of its reactivity with a broader range of nucleophiles and its use in asymmetric synthesis will undoubtedly unlock new avenues for the creation of innovative and valuable fluorinated compounds.
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]
- Google Patents. (1996). Process for producing perfluoropropionyl fluoride.
- Google Patents. (1996).
- Google Patents. (n.d.). Fluorinated heterocyclic compounds.
-
MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
-
MDPI. (n.d.). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. [Link]
-
National Center for Biotechnology Information. (n.d.). Carbonylation of Polyfluorinated 1-Arylalkan-1-ols and Diols in Superacids. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. [Link]
-
OSTI.GOV. (2022). Synthesizing pet tracers using [F-18]sulfonyl fluoride as a source of [F-18]fluoride. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]
-
Royal Society of Chemistry. (n.d.). Reaction of diethylaminosulfur trifluoride with diols. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Fluorinated Polymer Films: Synthesis and Characterization. [Link]
-
ResearchGate. (n.d.). [F]Tosyl fluoride as a versatile [F]fluoride source for the preparation of F-labeled radiopharmaceuticals. [Link]
-
ScienceDirect. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. [Link]
-
Wikipedia. (n.d.). Fluoropolymer. [Link]
-
Wiley Online Library. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. [Link]
-
Wiley Online Library. (n.d.). Synthesis of fluorinated polymers and evaluation of wettability. [Link]
-
Wiley Online Library. (n.d.). Trifluoromethanesulfonic acid in organic synthesis. [Link]
-
Wiley Online Library. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. [Link]
Sources
- 1. "Fluorinated Polymer Films: Synthesis and Characterization" by Anja Ulrike Schnurer [pdxscholar.library.pdx.edu]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for the reaction of tetrafluorosuccinyl fluoride with primary amines
Topic: Experimental Protocol for the Reaction of Tetrafluorosuccinyl Fluoride with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive experimental guide for the synthesis of N-substituted 2,2,3,3-tetrafluorosuccinimides via the reaction of this compound with primary amines. N-substituted tetrafluorosuccinimides are valuable building blocks in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by the fluorinated succinimide ring. This protocol details the underlying reaction mechanism, critical safety procedures for handling the corrosive starting material, a step-by-step experimental workflow, and methods for product purification and characterization. The causality behind key experimental choices is explained to provide researchers with a robust and adaptable framework for their synthetic needs.
Scientific Principles and Reaction Mechanism
The core of this synthesis is a double nucleophilic acyl substitution reaction. The primary amine (R-NH₂) acts as a nucleophile, attacking the highly electrophilic carbonyl carbons of this compound. The reaction proceeds in two main stages:
-
Initial Acylation: One molecule of the primary amine attacks a carbonyl group, leading to the formation of a tetrahedral intermediate. This intermediate collapses, eliminating a fluoride ion to form an N-substituted tetrafluoro-3-(fluorocarbonyl)propanamide intermediate. This step generates one equivalent of hydrogen fluoride (HF).
-
Intramolecular Cyclization: The nitrogen atom of the newly formed amide then performs an intramolecular nucleophilic attack on the remaining acyl fluoride carbonyl group. This forms a five-membered ring intermediate, which subsequently eliminates a second fluoride ion to yield the final, stable N-substituted tetrafluorosuccinimide product. This step also generates a second equivalent of HF.
Due to the production of corrosive hydrogen fluoride, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to act as an acid scavenger, driving the reaction to completion and preventing unwanted side reactions.
Caption: General reaction scheme for the formation of N-substituted tetrafluorosuccinimide.
Safety & Hazard Management
CRITICAL: this compound is a highly corrosive and moisture-sensitive substance. It causes severe skin burns and eye damage.[1] All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, with neoprene or butyl rubber for extended contact).
-
Eye Protection: Safety goggles and a full-face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: Ensure the fume hood has adequate flow. Do not breathe vapors.[2][3]
-
-
Reagent Handling:
-
This compound (MW: 194.03 g/mol ) is reactive towards water.[1] Use anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis to tetrafluorosuccinic acid.
-
Primary amines can be irritants or toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Materials and Equipment
Reagents
-
This compound (C₄F₆O₂)
-
Primary amine of choice (R-NH₂)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), anhydrous
-
Anhydrous dichloromethane (DCM) or anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Addition funnel (optional)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Detailed Experimental Protocol
This protocol describes a general procedure on a 5 mmol scale. Reagent quantities should be adjusted as needed.
Reaction Setup
-
Prepare the Reaction Vessel: Place a magnetic stir bar in a 100 mL oven-dried, two-necked round-bottom flask. Seal one neck with a rubber septum and connect the other to a nitrogen/argon gas line via a condenser or gas adapter.
-
Inert Atmosphere: Purge the flask with the inert gas for 5-10 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Add Amine and Solvent: In the flask, dissolve the primary amine (5.0 mmol, 1.0 equiv.) and triethylamine (1.4 mL, 10.0 mmol, 2.0 equiv.) in 20 mL of anhydrous dichloromethane.
-
Cool the Mixture: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.
Reagent Addition & Reaction
-
Prepare Fluoride Solution: In a separate, dry vial under inert gas, prepare a solution of this compound (0.97 g, 5.0 mmol, 1.0 equiv.) in 10 mL of anhydrous dichloromethane.
-
Slow Addition: Using a dry syringe, add the this compound solution dropwise to the cold, stirring amine solution over 20-30 minutes. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the primary amine.
Work-up and Isolation
-
Quench the Reaction: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of deionized water.
-
Aqueous Washes:
-
Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess amine and triethylamine), 20 mL of saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with 20 mL of brine (to reduce the amount of dissolved water in the organic phase).
-
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the specific N-substituted product and should be determined by TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the N-substituted 2,2,3,3-tetrafluorosuccinimide, typically as a solid or oil.
Data Presentation and Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Value | Rationale |
| Primary Amine | 1.0 equiv. | Limiting reagent. |
| This compound | 1.0 equiv. | Stoichiometric amount relative to the amine. |
| Base (TEA) | 2.0 equiv. | Required to neutralize the two equivalents of HF produced during the reaction. |
| Solvent | Anhydrous DCM | Aprotic and inert solvent that dissolves reactants well. |
| Initial Temperature | 0 °C | Controls the initial exotherm of the acylation reaction. |
| Reaction Time | 2-4 hours | Typical time for reaction completion at room temperature. |
| Expected Yield | 60-90% | Varies depending on the steric and electronic properties of the primary amine. |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of N-substituted tetrafluorosuccinimides.
References
-
National Center for Biotechnology Information (2024). Synthesis of Fluorinated Amines: A Personal Account. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary for CID 2776618. Retrieved from [Link]
-
Wikipedia (2023). Fluorination by sulfur tetrafluoride. Retrieved from [Link]
-
Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Aynsley, E. E., et al. (1969). The reactions between tris(primary amino)boranes and boron trifluoride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]
-
LibreTexts Chemistry (2020). 20.6: Reactions of Amines. Retrieved from [Link]
-
MDPI (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]
-
ResearchGate (n.d.). Controlling Fluoride‐Forming Reactions for Improved Rate Capability in Lithium‐Perfluorinated Gas Conversion Batteries. Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. PubMed Central. Retrieved from [Link]
-
The Doyle Group (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from [Link]
-
ResearchGate (n.d.). Synthesis of Aza‐S(VI) Fluorides and Primary Sulfonimidamides from Sulfinylamines. PDF. Retrieved from [Link]
-
Airgas (2025). Safety Data Sheet - Silicon Tetrafluoride. Retrieved from [Link]
-
National Academy of Sciences (n.d.). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. Retrieved from [Link]
-
Khan Academy (2024). Gabriel phthalimide synthesis. YouTube. Retrieved from [Link]
- Google Patents (n.d.). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
- Google Patents (n.d.). EP1505057B1 - Method of purifying quaternary alkylammonium salt.
Sources
Strategic Activation of Tetrafluorosuccinyl Fluoride (TFSF) for Bifunctional Acylation
Executive Summary
Tetrafluorosuccinyl fluoride (TFSF,
This application note details the catalytic activation of TFSF for acylation reactions. While acid chlorides are often used for acylation, TFSF offers superior hydrolytic stability, allowing for easier handling. However, the strength of the C-F bond requires specific activation strategies to facilitate nucleophilic substitution. We present two primary activation protocols: Nucleophilic Catalysis (DMAP-mediated) for soft nucleophiles (amines/alcohols) and Lewis Acid Catalysis for Friedel-Crafts acylation of arenes.
Chemical Context & Mechanistic Insight
The Stability-Reactivity Paradox
Acid fluorides are generally less reactive than acid chlorides towards neutral nucleophiles due to the strength of the C-F bond (approx. 116 kcal/mol vs. 81 kcal/mol for C-Cl). However, in This compound , the adjacent perfluoromethylene (
-
Result: The carbonyl carbon is rendered highly electrophilic.[1]
-
Challenge: While electrophilic, the leaving group (
) is a poor nucleofuge compared to . -
Solution: Catalysis is required to either stabilize the leaving group (Lewis Acid) or increase the electrophilicity of the carbonyl via an intermediate (Nucleophilic Catalysis).
Mechanism of Activation
The activation pathways differ based on the target product:
-
Nucleophilic Catalysis (e.g., DMAP): The catalyst attacks the carbonyl, displacing fluoride to form a highly reactive acyl-ammonium salt. The fluoride ion, often trapped by a silyl group or base, acts as the thermodynamic sink.
-
Lewis Acid Catalysis (e.g.,
, ): The Lewis acid coordinates to the fluorine of the acyl group, weakening the C-F bond and generating a pseudo-acylium character that is potent enough to attack aromatic rings.
Experimental Protocols
Protocol A: DMAP-Catalyzed Nucleophilic Acylation
Application: Synthesis of perfluorinated polyamides, diesters, or macrocycles. Target Nucleophiles: Primary/Secondary Amines, Alcohols.
Materials
-
Reagent: this compound (TFSF) [>98% purity].
-
Catalyst: 4-Dimethylaminopyridine (DMAP) [10-20 mol%].
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) [2.5 equiv]. -
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round bottom flask and purge with
. -
Solubilization: Dissolve the target nucleophile (2.0 equiv) and Base (2.5 equiv) in anhydrous DCM (0.2 M concentration).
-
Catalyst Addition: Add DMAP (0.2 equiv). Stir for 10 minutes at room temperature to ensure homogeneity.
-
TFSF Addition (Critical):
-
Cool the reaction mixture to 0°C . The reaction of TFSF is exothermic.
-
Add TFSF (1.0 equiv) dropwise via syringe. Note: Rapid addition can lead to oligomerization if the mixing is inefficient.
-
-
Reaction Monitoring: Allow to warm to room temperature. Monitor via
NMR (see Section 4).-
Endpoint: Disappearance of the -COF triplet signal.
-
-
Workup:
-
Quench with saturated
. -
Extract with DCM (
). -
Wash organic layer with
(to remove DMAP/Base) and Brine. -
Dry over
and concentrate.
-
Mechanistic Pathway (DMAP Catalysis)
Caption: Figure 1. DMAP-catalyzed activation cycle converting TFSF into a reactive acyl-pyridinium species.
Protocol B: Lewis Acid-Catalyzed Friedel-Crafts Acylation
Application: Synthesis of perfluorinated diketones (e.g., 1,4-diaryl-2,2,3,3-tetrafluorobutane-1,4-diones). Target Nucleophiles: Electron-rich Arenes (Benzene, Toluene, Anisole).
Materials
-
Reagent: TFSF.
-
Catalyst: Aluminum Chloride (
) or Antimony Pentafluoride ( ) [2.2 equiv]. -
Solvent: 1,2-Dichloroethane (DCE) or Nitromethane.
Step-by-Step Methodology
-
Catalyst Slurry: Under
atmosphere, suspend (2.2 equiv) in dry DCE. -
Activation: Cool to 0°C . Add TFSF (1.0 equiv) dropwise.
-
Observation: The slurry may clear or change color as the acylium-like complex forms.
-
-
Substrate Addition: Add the Arene (2.2 equiv) slowly.
-
Note: For highly reactive arenes (e.g., anisole), maintain temperature < 5°C to prevent polymerization.
-
-
Thermal Phase: Heat the mixture to 60°C for 4–6 hours. The perfluoro-chain deactivates the complex, often requiring thermal energy to drive the reaction to completion compared to standard acyl chlorides.
-
Quench: Pour the reaction mixture over ice/HCl slurry.
-
Safety Alert: This generates HF and HCl fumes. Perform in a fume hood.
-
Analytical Validation ( NMR)
The most reliable method to validate TFSF activation is
Table 1: Diagnostic
| Functional Group | Chemical Shift ( | Multiplicity | Interpretation |
| Reagent (TFSF) | |||
| +20 to +45 ppm* | Triplet | Characteristic Acyl Fluoride. Monitor for disappearance. | |
| -110 to -120 ppm | Multiplet | Alpha-fluorines. | |
| Product (Amide/Ester) | |||
| Absent | N/A | Indicates full conversion. | |
| -115 to -125 ppm | Multiplet | Shift moves upfield due to loss of strongly withdrawing -F. | |
| Impurity (Hydrolysis) | |||
| -118 to -122 ppm | Multiplet | Indicates moisture contamination (Tetrafluorosuccinic acid). |
*Note: Acyl fluoride shifts can vary based on solvent and internal reference. The key indicator is the disappearance of the highly deshielded signal in the positive ppm range (or very low field).
Analytical Workflow
Caption: Figure 2. Decision tree for monitoring reaction progress via Fluorine NMR.
Safety & Handling (HF Management)
Warning: The hydrolysis of TFSF releases Hydrogen Fluoride (HF).
-
Glassware: Standard borosilicate glass is acceptable for short anhydrous reactions. For prolonged storage or high-temperature Lewis Acid reactions, use PTFE (Teflon) or PFA vessels to prevent etching and silicate contamination.
-
Scavengers: Always include an acid scavenger (DIPEA, Pyridine, or Sodium Carbonate) in the reaction or workup to neutralize generated HF.
-
Skin Exposure: Keep Calcium Gluconate gel readily available in the lab whenever handling acyl fluorides.
References
-
Acyl Fluoride Reactivity & NMR: Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts.[2][3][4][5][6] 1. Aliphatic fluorides.[4][5][7][8][9][10][11] Journal of Organic Chemistry.[2] [Link]
-
Lewis Acid Catalysis in Fluorous Systems: Xiang, J., Toyoshima, A., Orita, A., & Otera, J. (2006).[12] Development of Fluorous Lewis Acid-Catalyzed Reactions.[7][11][12] PMC / NIH. [Link]
-
Friedel-Crafts Acylation Principles: Saskatchewan Educational Resources. Reaction: Acylation via Friedel-Crafts. [Link]
-
General Fluorine Shift Data: University of California, Santa Barbara (UCSB) NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]
Sources
- 1. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 2. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of Perfluorinated Linkers for Robust Metal-Organic Frameworks
Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Materials Scientists, Drug Development Professionals
Abstract & Introduction: The Fluorine Effect
The incorporation of fluorine into Metal-Organic Framework (MOF) linkers is not merely a structural modification; it is a transformative electronic and steric engineering strategy. Perfluorinated linkers, such as tetrafluoroterephthalic acid (
However, the synthesis of these linkers presents unique challenges. The high electronegativity of fluorine creates electron-deficient aromatic rings, altering the reactivity of precursors during nucleophilic substitutions and metal-catalyzed couplings. This guide provides validated protocols for synthesizing high-purity perfluorinated linkers, moving from the standard hydrolysis of nitriles to advanced C-C coupling strategies.
Key Mechanistic Advantages
-
Hydrophobic Shielding: C-F bonds lower surface energy, protecting water-labile metal clusters (e.g., in Zn-MOF-74 or HKUST-1 analogues).
-
Acidity Modulation: Fluorine substituents increase the acidity of carboxylic acid groups (
drops), strengthening the metal-carboxylate bond and enhancing MOF thermal stability. -
Pore Environment Tuning: The electrostatic potential of the pore surface is inverted, favoring the adsorption of quadrupolar molecules like
.
Strategic Synthesis Workflow
The following diagram outlines the decision matrix for selecting the appropriate synthesis route based on the desired linker complexity.
Figure 1: Decision matrix for perfluorinated linker synthesis. Route A is preferred for standard linkers due to safety and scalability.
Protocol A: Synthesis of Tetrafluoroterephthalic Acid ( )
Target Molecule: 2,3,5,6-Tetrafluoroterephthalic acid Primary Application: Synthesis of hydrophobic UiO-66-F4 or Zr-fumarate analogues.
Rationale
Direct fluorination of terephthalic acid is hazardous and non-selective. The most robust route is the hydrolysis of 2,3,5,6-tetrafluoroterephthalonitrile . While acid hydrolysis (
Materials
-
Precursor: 2,3,5,6-Tetrafluoroterephthalonitrile (5.0 g, 25 mmol)
-
Base: Sodium Hydroxide (
), 10% aqueous solution (100 mL) -
Solvent: Ethanol (optional co-solvent for solubility, 20 mL)
-
Acid: Hydrochloric Acid (
), 37% concentrated -
Equipment: Round-bottom flask (250 mL), Reflux condenser, Oil bath.
Step-by-Step Methodology
-
Solubilization & Reflux:
-
Charge the flask with tetrafluoroterephthalonitrile.
-
Add the 10%
solution. (Note: The mixture will be heterogeneous initially). -
Heat to reflux (
). The solid should dissolve as the nitrile hydrolyzes to the carboxylate salt. -
Critical Checkpoint: Maintain reflux for 12–16 hours . The evolution of ammonia gas (
) indicates reaction progress. Ensure the condenser is efficient to prevent solvent loss.
-
-
Cooling & Filtration:
-
Cool the reaction mixture to room temperature.
-
Filter any unreacted insoluble solids (rare if refluxed sufficiently). The filtrate contains the disodium salt of the product.
-
-
Acidification (Precipitation):
-
Place the filtrate in an ice bath (
). -
Slowly add concentrated
dropwise with vigorous stirring. -
Observation: A thick white precipitate (
) will form immediately. Continue adding until pH 1.
-
-
Purification:
-
Filter the white solid using a Buchner funnel.
-
Wash: Wash with cold deionized water (
) to remove excess NaCl and HCl. -
Drying: Dry in a vacuum oven at
overnight.
-
-
Recrystallization (Optional for Optical Purity):
-
Recrystallize from hot water or a water/ethanol mixture if the melting point is broad.
-
Data Summary: Expected Properties
| Parameter | Value / Characteristic |
| Appearance | White crystalline powder |
| Yield | > 85% |
| Melting Point | 268–270 °C (sublimes) |
| Singlet at -143 ppm (vs. | |
| Solubility | Soluble in DMF, DMSO, Acetone; Insoluble in Water/Chloroform |
Protocol B: Suzuki-Miyaura Coupling for Extended Fluorinated Linkers
Target Molecule: 4,4'-(Perfluorophenyl-1,4-diyl)dibenzoic acid Application: Expanded pore MOFs with fluorinated cores.
Rationale
To create larger pores while retaining fluorinated functionality, we couple a fluorinated core (e.g., 1,4-dibromotetrafluorobenzene) with a carboxyphenylboronic acid. Note: The electron-deficient nature of the perfluorinated ring facilitates oxidative addition but can make the intermediate complex unstable. We use a phosphine-free or robust phosphine ligand system.
Reaction Scheme Visualization
Figure 2: Suzuki coupling pathway. The electron-withdrawing fluorine atoms on the aryl bromide accelerate the oxidative addition step.
Methodology
-
Setup: In a glovebox or under Argon flow, combine:
-
1,4-Dibromotetrafluorobenzene (1.0 eq)
-
4-Methoxycarbonylphenylboronic acid (2.2 eq) - Using the ester protects the acid and improves solubility.
- (5 mol%)
- (4.0 eq)
-
-
Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio).
-
Reaction: Reflux at
for 24 hours under inert atmosphere. -
Workup:
-
Evaporate solvent.
-
Extract with Ethyl Acetate/Brine.
-
Purify the diester intermediate via column chromatography (Silica, Hexane/EtOAc).
-
-
Hydrolysis: Saponify the ester using Protocol A (NaOH reflux) to yield the final dicarboxylic acid.
Quality Control & Characterization (Self-Validation)
Trustworthiness in MOF synthesis relies on linker purity. Impurities (mono-acids, inorganic salts) lead to crystal defects.
NMR Spectroscopy (The Fingerprint)
This is the most powerful tool for these linkers.
-
Protocol: Dissolve 10 mg of linker in DMSO-
. -
Validation:
-
should show a single sharp peak at approx.
ppm. -
Impurity Check: Look for small peaks at different shifts indicating incomplete hydrolysis (amide/nitrile presence) or decarboxylation (
-substituted rings).
-
should show a single sharp peak at approx.
Mass Spectrometry (ESI-MS)
Run in negative ion mode (
- Expected m/z: ~237.0.
-
Confirm isotopic distribution matches the presence of 4 fluorine atoms.
Application Validation: Synthesis of Zr-UiO-66-F4
To prove the linker quality, synthesize a test MOF.
-
Mix:
(1 eq) and (1 eq) in DMF. -
Modulator: Add Acetic Acid (30 eq) to control crystal growth.
-
Heat:
for 24 hours. -
Result: A high-quality linker will yield a white crystalline powder. PXRD should match the simulated UiO-66 pattern but with slightly shifted peaks due to the larger unit cell volume induced by Fluorine sterics.
References
-
Eddaoudi, M., & Eubank, J. F. (2013). Superhydrophobic perfluorinated metal–organic frameworks. University of Houston. Link
-
Cavka, J. H., et al. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability.[1] Journal of the American Chemical Society. Link
-
Pachfule, P., et al. (2016). Structural properties of Fluorinated Metal Organic Frameworks (MOFs) by Solid State NMR. RSC Advances.[2] Link
-
Svensson, A., et al. (2000).[3] Preparation of fluorinated linkers: use of 19F NMR spectroscopy.[3][4][5] Journal of Combinatorial Chemistry.[3] Link
-
Decostter, J., et al. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks.[6] Inorganic Chemistry Frontiers. Link
Sources
- 1. UiO-66-NH 2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00087D [pubs.rsc.org]
- 2. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of fluorinated linkers: use of 19F NMR spectroscopy to establish conditions for solid-phase synthesis of pilicide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural properties of Fluorinated Metal Organic Frameworks (MOFs) by Solid State NMR [iris.cnr.it]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
A Senior Application Scientist's Guide to Flow Chemistry Applications of Tetrafluorosuccinyl Fluoride
Authored for Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Tetrafluorosuccinyl fluoride (TFSF), a highly reactive, electrophilic building block, presents a powerful tool for introducing the valuable tetrafluorosuccinyl moiety. However, its high reactivity and the exothermic nature of its reactions pose significant challenges for traditional batch synthesis, including difficulties in controlling reaction temperature and ensuring consistent product quality.
Continuous flow chemistry emerges as a transformative technology to address these challenges.[3][4][5] By utilizing microreactors or tubular reactors, flow chemistry offers superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents by generating and consuming them in situ.[6][7][8] This guide provides detailed application notes and protocols for leveraging this compound in continuous flow systems, designed to be a practical resource for scientists in research and development.
Part 1: Core Principles and Advantages of TFSF in Flow
This compound (perfluorosuccinyl fluoride) is a bifunctional acyl fluoride. Its two reactive centers allow it to act as a "linker" or to form cyclic structures upon reaction with dinucleophiles. The electron-withdrawing nature of the fluorine atoms significantly enhances the electrophilicity of the carbonyl carbons, making it highly susceptible to nucleophilic attack.
Why Choose Flow Chemistry for TFSF Reactions?
-
Enhanced Safety: Reactions with TFSF are often highly exothermic. The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, preventing thermal runaways that can occur in large-scale batch reactors.[4] This enables reactions to be performed under more aggressive conditions with a higher degree of safety.
-
Precise Reaction Control: Flow systems provide exquisite control over residence time, temperature, and stoichiometry. This precision minimizes the formation of byproducts, such as oligomers or polymers, that can result from the bifunctional nature of TFSF, leading to higher purity and yield of the desired product.
-
Improved Mixing: The rapid mixing achieved in microreactors ensures a homogeneous reaction environment, which is critical for fast reactions involving highly reactive species like TFSF. This leads to more consistent and reproducible results compared to batch processes where mixing efficiency can be a limiting factor.
-
Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than using larger, potentially more hazardous, batch reactors.[9] This makes the transition from laboratory discovery to pilot-scale production more seamless.[9]
Part 2: Application Note & Protocol: Synthesis of Fluorinated Diamides
One of the most direct applications of TFSF is in the synthesis of N,N'-disubstituted tetrafluorosuccinamides. These compounds can serve as valuable intermediates, ligands, or building blocks for more complex fluorinated molecules. The high reactivity of TFSF with primary and secondary amines makes this transformation extremely rapid, often completing within seconds or minutes.
Protocol: Continuous Flow Synthesis of N,N'-Dibenzyl-2,2,3,3-tetrafluorosuccinamide
This protocol details the reaction of this compound with benzylamine to form the corresponding diamide. The principles can be readily adapted for a wide range of primary and secondary amines.
Materials and Reagents:
-
This compound (TFSF)
-
Benzylamine
-
Triethylamine (as an acid scavenger)
-
Acetonitrile (ACN), anhydrous
-
Syringe pumps, PFA or PTFE tubing, T-mixer, and a coiled reactor
-
Back-pressure regulator (BPR)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of this compound in anhydrous acetonitrile.
-
Solution B: Prepare a 1.1 M solution of benzylamine and a 1.2 M solution of triethylamine in anhydrous acetonitrile. Rationale: A slight excess of the amine and base ensures complete consumption of the limiting TFSF and neutralizes the hydrogen fluoride (HF) byproduct generated during the reaction.
-
-
Flow System Setup:
-
Assemble the flow chemistry setup as depicted in the workflow diagram below. Use chemically resistant PFA or PTFE tubing throughout the system.
-
Place a T-mixer at the junction of the two inlet streams to ensure rapid mixing.
-
Connect the outlet of the T-mixer to a coiled PFA reactor (e.g., 10 mL volume). Submerge the reactor coil in a temperature-controlled bath (e.g., water bath at 25 °C). Rationale: Even at room temperature, the reaction is fast and exothermic. The bath helps maintain a constant temperature.
-
Install a back-pressure regulator (e.g., set to 50 psi) after the reactor coil to ensure the solvent remains in the liquid phase and to prevent gas evolution from affecting flow stability.
-
-
Reaction Execution:
-
Set the flow rate for Pump A (TFSF solution) to 1.0 mL/min.
-
Set the flow rate for Pump B (Amine/Base solution) to 1.0 mL/min. This results in a total flow rate of 2.0 mL/min.
-
With a 10 mL reactor volume, the residence time will be 5 minutes (Volume / Total Flow Rate).
-
Allow the system to reach a steady state for approximately 3 residence times (15 minutes) before collecting the product.
-
-
Work-up and Isolation:
-
Collect the reactor output in a flask containing a saturated aqueous solution of sodium bicarbonate to quench any unreacted acyl fluoride and neutralize the triethylammonium fluoride salt.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Experimental Workflow Diagram
Caption: Flow setup for diamide synthesis.
Data Summary
| Entry | Amine Substrate | TFSF Conc. (M) | Residence Time (min) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | 0.5 | 5 | 25 | >95 |
| 2 | Aniline | 0.5 | 10 | 50 | 88 |
| 3 | Piperidine | 0.5 | 2 | 25 | >98 |
Table demonstrates expected outcomes based on typical reactivity. Actual yields may vary.
Part 3: Safety and Handling in Continuous Systems
Handling highly reactive fluorinated compounds like TFSF requires stringent safety protocols. Flow chemistry inherently mitigates some risks, but proper precautions are essential.[10]
-
Material Compatibility: Ensure all wetted parts of the flow system (tubing, fittings, reactor) are made of chemically resistant materials such as PFA, PTFE, or Hastelloy. Avoid materials that can be corroded by acyl fluorides or the HF byproduct.
-
Ventilation: Always operate the flow system within a certified fume hood to prevent exposure to volatile reagents and the highly corrosive HF gas that is generated.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a lab coat, and acid-resistant gloves (e.g., neoprene or butyl rubber).[12]
-
Quenching: The output of the reactor should be directed into a suitable quenching solution (e.g., sodium bicarbonate or a basic scavenger resin column) to immediately neutralize reactive species and the HF byproduct.[2][13]
-
Leak Detection: Before introducing reagents, pressurize the system with solvent to check for any leaks in the fittings or connections.
Part 4: Logical Relationships in Protocol Design
The design of a flow protocol for TFSF is a balance of chemical kinetics, safety, and desired outcomes. The following diagram illustrates the key decision-making relationships.
Caption: Decision logic for flow protocol design.
Conclusion and Future Outlook
This compound is a potent reagent whose full potential can be safely and efficiently unlocked through the application of continuous flow technology. The precise control over reaction conditions afforded by flow systems enables the synthesis of highly pure fluorinated materials while minimizing the risks associated with batch processing. Future applications will likely expand into the on-demand synthesis of complex heterocyclic structures, the surface modification of materials, and the streamlined, multi-step synthesis of active pharmaceutical ingredients where the tetrafluorosuccinyl unit is a key structural motif.[9]
References
-
In-Flow Generation of Thionyl Fluoride (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids. ResearchGate. Available at: [Link]
-
Continuous flow synthesis and post-synthetic conversion of single-crystalline covalent organic frameworks. Chemical Science (RSC Publishing). Available at: [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. SpringerLink. Available at: [Link]
-
Continuous Flow Synthesis of Difluoroamine Systems by Direct Fluorination. ResearchGate. Available at: [Link]
-
Triflyl [F]Fluoride as a Solution for Base‐Sensitive Late‐Stage Nucleophilic Aromatic F‐Fluorination Reactions. ResearchGate. Available at: [Link]
-
Continuous Flow Synthesis of Polyvinylidene Fluoride. PubMed. Available at: [Link]
-
3D Printed Microreactors for Radiochemical Reactions. ResearchGate. Available at: [Link]
-
Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PubMed. Available at: [Link]
-
Advances in Continuous Flow Fluorination Reactions. ResearchGate. Available at: [Link]
-
Flow microreactor synthesis in organo-fluorine chemistry. ResearchGate. Available at: [Link]
-
Guide for the Safe Handling of Tetrafluoroethylene November 2017. Plastics Europe. Available at: [Link]
-
Fluorination Chemistry Performed in a Modular Flow Reactor. Vapourtec. Available at: [Link]
-
Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. PMC - NIH. Available at: [Link]
-
Development of fluorination methods using continuous-flow microreactors. ResearchGate. Available at: [Link]
-
Guide for the Safe Handling of Tetrafluoroethylene (2017). ResearchGate. Available at: [Link]
-
Fluorine-18 chemistry in micro-reactors. PubMed - NIH. Available at: [Link]
-
Fluorine-18 chemistry in micro-reactors. PMC - NIH. Available at: [Link]
-
Fluorination Reactions in Flow. Professor Steven V. Ley Research Group. Available at: [Link]
-
Synthesizing pet tracers using [F-18]sulfonyl fluoride as a source of [F-18]fluoride. OSTI.GOV. Available at: [Link]
-
Fluoride Handling. Town of Fort Frances. Available at: [Link]
-
Nucleophilic substitution reactions with fluoride. ResearchGate. Available at: [Link]
Sources
- 1. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Continuous flow synthesis and post-synthetic conversion of single-crystalline covalent organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. fluoropolymers.eu [fluoropolymers.eu]
- 11. fishersci.com [fishersci.com]
- 12. fortfrances.ca [fortfrances.ca]
- 13. vapourtec.com [vapourtec.com]
Troubleshooting & Optimization
Navigating the Synthesis of Tetrafluorosuccinyl Fluoride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of tetrafluorosuccinyl fluoride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in navigating the complexities of this synthesis. As Senior Application Scientists, we combine technical expertise with practical field experience to help you overcome common challenges and optimize your experimental outcomes.
I. Understanding the Core Reaction and Potential Pitfalls
The synthesis of this compound (TFSF) most commonly proceeds via the conversion of tetrafluorosuccinic acid using a suitable fluorinating agent. While seemingly straightforward, this reaction is often accompanied by side reactions that can significantly impact yield and purity. Understanding the interplay between the desired reaction and potential side pathways is crucial for successful synthesis.
The primary synthetic route involves the dehydration and subsequent fluorination of tetrafluorosuccinic acid. Various reagents can be employed for this transformation, each with its own set of advantages and potential drawbacks.
A common challenge in this synthesis is the formation of cyclic byproducts and the potential for decarboxylation under harsh reaction conditions. The electron-withdrawing nature of the fluorine atoms in the starting material influences the reactivity of the carboxylic acid groups and can predispose the molecule to these alternative reaction pathways.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My yield of this compound is consistently low. What are the likely causes?
A1: Low yields can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The conversion of the carboxylic acid to the acyl fluoride may be incomplete.
-
Troubleshooting:
-
Choice of Fluorinating Agent: Not all fluorinating agents are equally effective. For the conversion of carboxylic acids to acyl fluorides, reagents like thionyl fluoride or specialized deoxyfluorinating agents such as Deoxo-Fluor® or XtalFluor-E® can be effective.[1][2] The choice of reagent can significantly influence the reaction's efficiency.
-
Reaction Time and Temperature: Ensure the reaction is proceeding for a sufficient duration at the optimal temperature. Monitor the reaction progress using techniques like 19F NMR spectroscopy to determine the point of maximum conversion.
-
-
-
Side Reactions: The most significant contributors to low yields are often competing side reactions.
-
Troubleshooting:
-
Cyclization: Tetrafluorosuccinic acid can undergo intramolecular cyclization to form tetrafluorosuccinic anhydride, especially in the presence of dehydrating agents or at elevated temperatures.[3] Once formed, the anhydride may be less reactive towards fluorination than the diacid. To minimize this, consider using milder reaction conditions and a fluorinating agent that does not strongly promote dehydration as a primary side reaction.
-
Decarboxylation: At higher temperatures, perfluorinated carboxylic acids can undergo decarboxylation.[4] While less common for succinic acid derivatives compared to α-keto acids, it's a possibility under forcing conditions. Employing the lowest effective reaction temperature is key to mitigating this side reaction.
-
-
-
Product Loss During Workup and Purification: this compound is a volatile and reactive compound.
-
Troubleshooting:
-
Workup Procedure: Minimize exposure to water and other nucleophiles during the workup, as this can lead to hydrolysis back to the carboxylic acid or formation of other derivatives. Anhydrous workup conditions are highly recommended.
-
Purification Method: Fractional distillation under reduced pressure is the preferred method for purifying this compound.[5] However, due to its volatility, care must be taken to avoid product loss. Ensure your distillation apparatus is well-sealed and that the collection flask is adequately cooled.
-
-
Q2: I am observing an unexpected peak in my 19F NMR spectrum. What could it be?
A2: The presence of unexpected peaks in the 19F NMR spectrum is a clear indication of side product formation. Here are some likely culprits:
-
Tetrafluorosuccinic Anhydride: As mentioned, this is a very common byproduct. Its 19F NMR spectrum will show a characteristic signal for the CF2 groups adjacent to the anhydride carbonyls.
-
Partially Fluorinated Intermediates: If the reaction is incomplete, you may observe signals corresponding to the monofluoride or the starting diacid in equilibrium with the fluorinating agent.
-
Decarboxylation Products: While less likely, decarboxylation could lead to various smaller fluorinated molecules. The chemical shifts of these would be significantly different from the target compound.
-
Products from Reaction with Solvent: If the solvent is not inert under the reaction conditions, it could react with the starting material or the product to form new fluorinated species.
Troubleshooting:
-
Reference Spectra: If possible, obtain reference 19F NMR spectra of potential byproducts like tetrafluorosuccinic anhydride for direct comparison.
-
Spiking Experiments: Add a small amount of a suspected byproduct to your NMR sample. An increase in the intensity of the unknown peak confirms its identity.
-
2D NMR Spectroscopy: Techniques like 19F-19F COSY can help in identifying coupling networks and elucidating the structure of unknown byproducts.
Q3: How can I effectively purify my this compound?
A3: Purification of perfluorinated acyl fluorides requires careful handling due to their reactivity and volatility.
-
Fractional Distillation: This is the most common and effective method.[5]
-
Apparatus: Use a well-insulated fractional distillation column with a suitable packing material to ensure good separation. A vacuum-jacketed column is recommended to maintain a stable temperature gradient.
-
Vacuum: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.
-
Temperature Control: Careful control of the heating mantle and condenser temperature is critical to achieve a clean separation.
-
-
Gas Chromatography (GC): For small-scale purification or for obtaining highly pure analytical samples, preparative GC can be employed.
-
Chemical Purification: In some cases, impurities can be removed by chemical means. For example, if the primary impurity is the unreacted tetrafluorosuccinic acid, it may be possible to remove it by washing with a non-aqueous, non-reactive base. However, this approach risks hydrolysis of the desired product.
| Purification Method | Advantages | Disadvantages |
| Fractional Distillation | Scalable, effective for separating components with different boiling points. | Can lead to product loss if not performed carefully; thermal stress on the product. |
| Preparative GC | High purity achievable. | Not suitable for large quantities; potential for on-column reactions. |
| Chemical Treatment | Can target specific impurities. | Risk of product degradation; may introduce new impurities. |
III. Experimental Protocol: Synthesis of this compound
This protocol provides a general guideline for the synthesis of this compound from tetrafluorosuccinic acid. Caution: This reaction should be performed in a well-ventilated fume hood by personnel trained in handling corrosive and reactive chemicals.
Materials:
-
Tetrafluorosuccinic acid
-
Deoxyfluorinating agent (e.g., Sulfur Tetrafluoride (SF4) or Diethylaminosulfur Trifluoride (DAST))[6]
-
Anhydrous, inert solvent (e.g., dichloromethane, acetonitrile)
-
Anhydrous reaction vessel with a magnetic stirrer, reflux condenser, and a drying tube.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), suspend tetrafluorosuccinic acid in the anhydrous solvent.
-
Addition of Fluorinating Agent: Cool the suspension in an ice bath. Slowly add the fluorinating agent (e.g., DAST) dropwise via the addition funnel. Note: The reaction can be exothermic. Maintain the temperature below 10 °C during the addition. The use of sulfur tetrafluoride requires specialized equipment and handling procedures due to its high toxicity and gaseous nature.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux. The optimal reaction time and temperature will depend on the chosen fluorinating agent and should be determined by monitoring the reaction progress (e.g., by 19F NMR).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the fluorinating agent used. For DAST, the reaction mixture can be carefully poured onto crushed ice to quench the excess reagent. The organic layer is then separated, washed with cold saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent by distillation. The crude product is then purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
IV. Visualizing Reaction Pathways
To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the desired reaction and a key side reaction.
Caption: Common side reaction: intramolecular cyclization.
V. Concluding Remarks
The synthesis of this compound, while presenting certain challenges, can be successfully achieved with a thorough understanding of the reaction mechanism and potential side reactions. Careful selection of the fluorinating agent, precise control of reaction conditions, and appropriate purification techniques are paramount to obtaining a high yield of the desired product. This guide provides a foundation for troubleshooting common issues and optimizing your synthetic protocol. For further assistance, please consult the referenced literature.
VI. References
-
ResearchGate. (2025). An Entirely New Methodology for Synthesizing Perfluorinated Compounds. Synthesis of Perfluoroalkanesulfonyl Fluorides from Non-Fluorinated Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile synthesis of sulfonyl fluorides from sulfonic acids. Retrieved from [Link]
-
Google Patents. (n.d.). CN104803858A - A kind of method for preparing tetrabutylammonium fluoride trihydrate. Retrieved from
-
ResearchGate. (2022). Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents (selected). Retrieved from [Link]
-
Wikipedia. (2023). Fluorination by sulfur tetrafluoride. Retrieved from [Link]
-
Google Patents. (n.d.). US6482979B1 - Perfluorinated acid fluorides and preparation thereof. Retrieved from
-
Defense Technical Information Center. (1971). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]
-
European Patent Office. (2015). PROCESS FOR PREPARATION OF TRIFLUOROMETHANESULFONYL FLUORIDE. Retrieved from [Link]
-
AGC. (n.d.). Mastering Fluorinated Synthesis: A Guide to Tetrafluorosuccinic Anhydride. Retrieved from [Link]
-
Google Patents. (n.d.). US5466877A - Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones. Retrieved from
-
SciSpace. (n.d.). Purification of Fluorine by Distillation. Retrieved from [Link]
-
ResearchGate. (2016). ChemInform Abstract: FLUORIDE ION INDUCED CYCLIZATION OF TRIFLUOROACETONITRILE WITH OXYGEN‐ AND SULFUR(II)‐CONTAINING NUCLEOPHILES. Retrieved from [Link]
-
ResearchGate. (1959). the nuclear magnetic resonance spectrum of sulphur tetrafluoride. Retrieved from [Link]
-
Office of Scientific and Technical Information. (2022). Synthesizing pet tracers using [F-18]sulfonyl fluoride as a source of [F-18]fluoride. Retrieved from [Link]
-
University of Lethbridge Research Repository. (n.d.). Structure and chemistry of sulfur tetrafluoride. Retrieved from [Link]
-
Google Patents. (n.d.). EP2216325A1 - Process for preparation of trifluoromethanesulfonyl fluoride. Retrieved from
-
Oriental Journal of Chemistry. (2002). Autocatalysed Oxidative Decarboxylation of Succinic Acid by Permanganate Ion – A Kinetic Study. Retrieved from [Link]
-
Royal Society of Chemistry. (1969). Fluorination of dichloromaleic anhydride with sulphur tetrafluoride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Retrieved from [Link]
-
University of North Texas Digital Library. (n.d.). Purification of Fluorine by Distillation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Sulfur Tetrafluoride Chemistry: Syntheses, Structures, and Applications. Retrieved from [Link]
-
KOPS - University of Konstanz. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Determination of Fluoride in Drinking Water. Retrieved from [Link]
-
Google Patents. (n.d.). CA1062268A - Process for preparing perfluoro-alkoxypropionic acid fluorides. Retrieved from
-
Google Patents. (n.d.). US20170298028A1 - Process for Producing Fluorocytosine and Fluorocytosine Derivatives. Retrieved from
-
Royal Society of Chemistry. (2015). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Retrieved from [Link]
-
ACS Publications. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Retrieved from [Link]
-
Fluorine Notes. (n.d.). Methods of sulfur tetrafluoride (SF4) production. Retrieved from [Link]
-
PubMed. (2007). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. Retrieved from [Link]
-
MDPI. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. Retrieved from [Link]
-
National Institutes of Health. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Retrieved from [Link]
-
Reddit. (2025). Formation of sulfur tetrafluoride from sulfur difluoride. Retrieved from [Link]
-
YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Retrieved from [Link]
-
ResearchGate. (2014). Purification of fluorides for optical materials synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (2009). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Retrieved from [Link]
Sources
- 1. US20180050980A1 - Method for preparing tetramethylammonium fluoride - Google Patents [patents.google.com]
- 2. US7572942B2 - Synthesis of carbon-labeled perfluoroalkyl compounds - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
Purification of tetrafluorosuccinyl fluoride by distillation or chromatography
Welcome to our dedicated technical support guide for the purification of tetrafluorosuccinyl fluoride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and valuable fluorinated building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for purification by distillation and chromatography, grounded in scientific principles and practical experience.
Introduction to this compound and its Purification Challenges
This compound (C₄F₆O₂) is a key intermediate in organic synthesis, prized for its ability to introduce the tetrafluorosuccinyl moiety.[1] However, its utility is often hampered by impurities arising from its synthesis. The compound's high reactivity, particularly its susceptibility to hydrolysis and potential reaction with glassware, presents significant challenges for purification.[1][2] This guide will equip you with the knowledge to navigate these challenges and obtain high-purity this compound for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often include unreacted starting materials, byproducts from the fluorination process, and decomposition products. These can include partially fluorinated species, residual solvents, and acidic impurities like hydrogen fluoride (HF).[3][4] The presence of HF is particularly problematic as it can catalyze decomposition and react with silica-based materials.[2][5]
Q2: Why is moisture so critical to control during the purification of this compound?
A2: this compound is an acyl fluoride and is therefore highly susceptible to hydrolysis. Reaction with water will produce tetrafluorosuccinic acid and hydrogen fluoride, contaminating your product and potentially causing further reactions.[6] All glassware and solvents must be scrupulously dried, and the purification should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I use standard glass distillation apparatus for this compound?
A3: While borosilicate glass is generally resistant to many chemicals, the potential presence of HF as an impurity can lead to etching of the glass, forming silicon tetrafluoride (SiF₄).[2][5][7] For high-purity applications or if significant HF contamination is suspected, it is advisable to use apparatus made of inert materials such as PFA, FEP, or stainless steel. If using glassware, it must be thoroughly dried and visually inspected for any signs of etching after use.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat.[8] Be prepared for the potential release of HF, a highly toxic and corrosive gas.
Purification by Fractional Distillation: A Troubleshooting Guide
Fractional distillation is a powerful technique for purifying volatile liquids with close boiling points.[9][10] For this compound, this method can effectively separate it from less volatile impurities.
Experimental Protocol: Fractional Distillation of this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. Use a vacuum-jacketed Vigreux column for efficient separation.
-
Ensure all glassware is meticulously dried in an oven at >120 °C overnight and assembled while still warm under a stream of dry inert gas.
-
Use high-vacuum grease on all joints to ensure a good seal.
-
The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.
-
-
Distillation Procedure:
-
Charge the distillation flask with the crude this compound under an inert atmosphere.
-
Slowly heat the distillation flask using a heating mantle with a stirrer.
-
Carefully monitor the temperature at the head of the distillation column.
-
Collect fractions based on the boiling point. The main fraction should be collected at a stable temperature corresponding to the boiling point of pure this compound.
-
It is advisable to collect a small forerun fraction to remove any highly volatile impurities.
-
Troubleshooting Distillation Issues
| Problem | Potential Cause | Solution |
| Bumping or Unstable Boiling | Lack of boiling chips or inadequate stirring. | Add inert boiling chips (e.g., PTFE) or use magnetic stirring. |
| No Product Distilling Over | Temperature too low or a leak in the system. | Gradually increase the heating mantle temperature. Check all joints for leaks. |
| Product Purity is Low | Inefficient fractional distillation column. | Use a longer or more efficient column (e.g., a packed column). Ensure a slow and steady distillation rate. |
| White Fumes or Etching of Glassware | Presence of HF reacting with the glass. | Consider using inert plastic or stainless steel apparatus. If not possible, ensure the starting material is as dry as possible.[2][5] |
| Product Decomposes in the Pot | Overheating or presence of contaminants. | Use vacuum distillation to lower the boiling point. Ensure all reagents and equipment are dry.[11] |
Purification by Gas Chromatography (GC): A Troubleshooting Guide
Preparative gas chromatography can be an effective method for obtaining highly pure this compound, especially for smaller quantities. However, the reactive nature of fluorinated compounds requires careful consideration of the GC system components.[12]
Experimental Protocol: Preparative Gas Chromatography
-
Column Selection and Conditioning:
-
Choose a column with a stationary phase that is resistant to reactive fluorinated compounds. A low-polarity phase, such as one based on polydimethylsiloxane, is often a good starting point.
-
Thoroughly condition the column according to the manufacturer's instructions to remove any residual moisture or contaminants.
-
-
Injection and Separation:
-
Use a gas-tight syringe for injection to prevent contamination with atmospheric moisture.
-
Optimize the injector temperature to ensure complete vaporization without causing thermal decomposition.
-
Develop a temperature program that provides good separation of the target compound from impurities.
-
-
Collection:
-
Use a collection trap cooled with liquid nitrogen or a dry ice/acetone bath to efficiently condense the purified product as it elutes from the column.
-
Troubleshooting Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Active sites on the column or in the injector liner. | Use a deactivated liner and a column specifically designed for reactive compounds. Ensure the system is free of moisture. |
| No Peak or Very Small Peak | Compound reacting with the column or system. | Choose a more inert column stationary phase. Check for leaks in the system.[12] |
| Multiple Peaks for Pure Compound | On-column decomposition or isomerization. | Lower the injector and/or oven temperature. Use a more inert column. |
| Difficulty Detecting the Compound | Fluorinated compounds can be challenging for some detectors. | A thermal conductivity detector (TCD) is often a good choice. Mass spectrometry (MS) can also be used, but fragmentation may be extensive.[13] |
Visualization of Purification Workflows
Decision Tree for Purification Method Selection
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Logic for Low Purity after Distillation
Caption: Logical steps for troubleshooting low purity in distillation.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Spierings, G. A. C. M. (1993). Wet chemical etching of silicate glasses in hydrofluoric acid based solutions.
- Stein, L., Rudzitis, E., & Settle, J. L. (1962). Purification of Fluorine by Distillation.
- Eisenberg, D. C., & Janda, A. (2012). Fractional distillation of acid contaminants from sevoflurane. Anesthesiology, 117(1), 108-115.
-
ResearchGate. (n.d.). Is it possible to analyze F-compounds with GCMS? Retrieved from [Link]
-
Taylor, S. D., & Taylor, A. M. (2018). A Brief Introduction to Fractional Distillation. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis of tin(II) fluoride and crystal structure of Sn4OF6. Retrieved from [Link]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
- Gani, T. Z., & Wirth, T. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
- Hammond, G. B., & Prakash, G. K. S. (2014). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Accounts of Chemical Research, 47(3), 732-742.
-
UNT Digital Library. (n.d.). Purification of Fluorine by Distillation. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). How does HF dissolve glass? Retrieved from [Link]
-
OpenStax. (2021). Aqueous hydrogen fluoride (hydrofluoric acid) is used to etch glass and to analyze minerals. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities in synthetic fluorite for deep ultraviolet optical applications. Retrieved from [Link]
-
Supreme Science. (2018). UPDATED How To Set-Up and Perform Fractional Distillation #Science*. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Zirconium Fluoride Monohydrate and Ammonium Bifluoride: Its Effect on Fluoride Glass Preparation and Quality. Retrieved from [Link]
Sources
- 1. This compound | C4F6O2 | CID 2776618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Purification of Fluorine by Distillation - UNT Digital Library [digital.library.unt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Fractional distillation of acid contaminants from sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of tin(II) fluoride and crystal structure of Sn4OF6 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
Technical Support Center: In-Situ Monitoring of Tetrafluorosuccinyl Fluoride (TFSF)
Status: Operational
Ticket ID: TFSF-MON-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Real-time reaction monitoring via FTIR and
Executive Summary & Core Chemistry
Tetrafluorosuccinyl fluoride (TFSF) is a highly reactive perfluorinated di-acid fluoride. It acts as a critical intermediate in the synthesis of fluoropolymers and specialized surfactants. Its high reactivity with nucleophiles (water, alcohols, amines) demands rigorous in-situ monitoring to ensure reaction completion and safety.
The Central Challenge: TFSF releases Hydrogen Fluoride (HF) upon contact with moisture. This creates a dual threat:
-
Safety: HF is highly toxic and penetrating.
-
Data Integrity: HF etches standard silicate glass (NMR tubes, FTIR windows), destroying equipment and introducing spectral artifacts (e.g.,
).
Quick Reference Data Table
| Parameter | Value / Range | Notes |
| Target Species | This compound ( | Highly moisture sensitive |
| FTIR Marker Band | 1880 – 1900 cm⁻¹ | Strong |
| NMR ( | +20 to +45 ppm | Distinct |
| Critical Hazard | HF Generation | Requires HF-resistant probes/tubes |
| Hydrolysis Product | Perfluorosuccinic Acid | FTIR shift to ~1760 cm⁻¹ ( |
Module A: In-Situ FTIR Monitoring (Kinetic Profiling)
Objective: Real-time tracking of reaction conversion (e.g., hydrolysis or esterification) by observing carbonyl shift.
Technical Protocol
The high electronegativity of the perfluoro- backbone and the fluorine leaving group shifts the carbonyl (
-
Probe Selection (CRITICAL):
-
DO NOT USE: KBr or NaCl windows. These will react with TFSF or generated HF, causing window fogging and baseline drift.
-
USE: Diamond ATR (Attenuated Total Reflectance) or ZnSe (Zinc Selenide) flow cells. Diamond is preferred for chemical inertness.
-
-
Spectral Windows:
-
Starting Material (TFSF): Monitor the decay of the peak at ~1890 cm⁻¹ .
-
Product Formation:
-
Acid (Hydrolysis): Appearance of broad band at 1760–1780 cm⁻¹ .
-
Ester (Alcoholysis): Appearance of sharp band at 1780–1795 cm⁻¹ .
-
-
Troubleshooting Guide (FTIR)
Q: My baseline is drifting continuously downward during the reaction. Is the lamp failing?
A: Likely not. This is a classic signature of window etching . If you are using a silicon-based window or a damaged ZnSe probe, the HF generated is altering the refractive index of the sensor surface.
Action: Stop the experiment. Inspect the probe tip under magnification. Switch to a Diamond ATR probe immediately.
Q: I see a new peak growing at 1000–1100 cm⁻¹ that doesn't match my product.
A: This is often the Si-F stretch. If you are using glass reaction vessels, the HF byproduct is etching the glass walls, generating
or fluorosilicates.
Action: Conduct the reaction in a PTFE (Teflon) or Hastelloy reactor.
Module B: In-Situ F NMR (Structural Validation)
Objective: Unambiguous structural confirmation and purity assay.
Technical Protocol
F NMR is the "gold standard" because the-
Tube Selection (The "Hidden" Variable):
-
Standard borosilicate glass tubes will leach fluoride and boron when exposed to TFSF/HF, causing peak broadening and background noise.
-
Requirement: Use PTFE liners inside glass tubes or dedicated Quartz/Sapphire tubes for quantitative work.
-
-
Chemical Shift Logic (Ref:
= 0 ppm):-
The "Smoking Gun" (
): Look for a signal in the +20 to +45 ppm region. This positive shift is unique to acid fluorides. -
The Backbone (
): Found in the -110 to -125 ppm range. These will shift slightly (1-2 ppm) as the reaction proceeds from Acid Fluoride Ester/Acid.
-
Troubleshooting Guide (NMR)
Q: My -COF peak (+25 ppm) is broad and I see a "hump" in the baseline.
A: This indicates exchange broadening . The acid fluoride is likely exchanging fluoride ions with free HF or fluoride salts in the solution.
Action: Add a trace amount of anhydrous NaF (sodium fluoride) to scavenge free HF or ensure the solvent is strictly anhydrous to prevent hydrolysis.
Q: I see a triplet at -128 ppm that shouldn't be there.
A: Check for
(hexafluorosilicate). This is the specific artifact of HF eating your glass NMR tube.
Action: Use a PTFE liner. If you are already using one, check it for micro-tears.
Visualization of Logic & Workflow
Diagram 1: The Spectral Decision Tree
Caption: Logic flow for assigning spectral features during TFSF reaction monitoring.
Diagram 2: Experimental Setup for HF Safety
Caption: Required closed-loop setup to prevent HF exposure and equipment damage.
References & Authoritative Grounding
-
NIST Chemistry WebBook. Carbonyl Fluoride (COF2) Infrared Spectrum.[1] National Institute of Standards and Technology.[1] (Provides baseline spectral data for
stretch in acid fluorides). Link -
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (The definitive text on
F chemical shifts, establishing the positive shift of -COF groups). Link -
Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Mechanistic insights into acid fluoride reactivity and hydrolysis). Link
-
Moynihan, S., et al. (2024). Micromolar fluoride contamination arising from glass NMR tubes.[2][3][4] NIH/PubMed. (Critical validation of the glass leaching hazard in NMR). Link
Disclaimer: This guide involves handling hazardous perfluorinated compounds and HF. All protocols must be reviewed by your institution's Environmental Health & Safety (EHS) officer before execution.
Sources
Technical Support Center: Tetrafluorosuccinyl Fluoride (TFSF) Optimization
Status: Operational | Tier: Advanced Chemical Support | Ticket ID: TFSF-SEL-001
Executive Summary: The Selectivity Paradox
Tetrafluorosuccinyl fluoride (TFSF, CAS: 375-40-6) is a potent bifunctional electrophile used to introduce perfluorinated linkers into pharmaceutical candidates and high-performance polymers. Its utility, however, is often compromised by its symmetric reactivity .
The core challenge is the "Selectivity Paradox" : The high electrophilicity of the acyl fluoride groups (
This guide provides troubleshooting protocols to decouple these reactive sites, ensuring precise control over mono-functionalization, cyclization, and hydrolytic stability.
Module 1: Controlling Mono-Substitution
Issue: Users frequently report obtaining the bis-amide or bis-ester (Reaction B) when targeting the mono-functionalized product (Reaction A).
The Mechanism of Failure
In standard addition protocols (adding TFSF to the nucleophile), the local concentration of the nucleophile is high relative to TFSF at the point of contact. Since the first substitution does not significantly deactivate the distal
Protocol: The Inverse Addition Technique
To enforce mono-selectivity, you must invert the stoichiometry at the micro-mixing level.
Step-by-Step Workflow:
-
Preparation of Electrophile Pool: Dissolve TFSF (1.0 equiv) in a non-nucleophilic solvent (e.g., anhydrous DCM or THF) at 0.1 M concentration. Cool to -20°C.
-
Preparation of Nucleophile Feed: Dissolve the amine/alcohol (0.9 equiv—never excess) in the same solvent.
-
Controlled Introduction: Add the nucleophile solution to the TFSF solution dropwise over 60 minutes.
-
Why? This ensures that every molecule of nucleophile encounters a vast excess of TFSF, statistically favoring the mono-adduct.
-
-
Quenching: Immediately quench the unreacted distal
group if a stable intermediate is required, or proceed to the second functionalization step in a "one-pot" sequence.
Visual Workflow: Inverse Addition Setup
Figure 1: Inverse addition topology minimizes the probability of a mono-adduct encountering a second nucleophile molecule.
Module 2: Cyclization vs. Polymerization
Issue: When reacting TFSF with diamines (e.g., to form fluorinated heterocycles), users often observe insoluble precipitates (polymers) instead of the desired cyclic product.
The Ruggli-Ziegler Dilution Principle
The competition between intramolecular reaction (cyclization) and intermolecular reaction (polymerization) is governed by concentration.
| Parameter | Condition for Cyclization | Condition for Polymerization |
| Concentration | Ultra-high dilution (< 0.01 M) | High concentration (> 0.5 M) |
| Addition Mode | Simultaneous slow addition of both reagents | Rapid mixing |
| Temperature | Reflux (favors entropic cyclization) | Low/Ambient |
Troubleshooting Table: Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Gummy/Insoluble Solid | Oligomer/Polymer formation. Concentration too high. | Dilute reaction by factor of 10. Use "Simultaneous Addition" technique. |
| Unreacted TFSF | Hydrolysis or Nucleophile deactivation by HF. | Add a non-nucleophilic HF scavenger (e.g., NaF, solid |
| Low Yield of Cycle | Ring strain prevents closure. | Increase temperature to overcome activation energy for ring closure. |
Module 3: Diagnostic Monitoring (19F NMR)
Issue: "I cannot distinguish between the starting material, the mono-amide, and the hydrolyzed acid using TLC."
Solution: 19F NMR is the only reliable self-validating method for this chemistry. The chemical shift dispersion allows for real-time monitoring without workup.
Spectral Fingerprint (Reference: CFCl3 = 0 ppm)[1]
-
Acyl Fluoride (
): to ppm.-
Note: This signal is highly distinctive. It appears downfield (positive ppm) relative to most organic fluorine signals.
-
Status: If this peak is present, you have reactive electrophile left.
-
-
Perfluoro Chain (
): to ppm.-
Status: These signals will split or shift slightly upon conversion of the neighboring COF to an amide/ester, enabling ratio calculation.
-
-
Hydrolysis Product (
): Disappearance of the ppm peak; appearance of a broad proton peak in 1H NMR, but in 19F, the -CF2 signal shifts upfield.
Validation Step: Before quenching, take an aliquot of the reaction mixture, add
-
Target: 1:1 integration ratio between the unreacted
peak and the modified peak (for mono-substitution).
Module 4: Moisture Management & Hydrolysis
Issue: "My product contains significant amounts of tetrafluorosuccinic acid."
Technical Insight: The
Prevention Protocol
-
Reagent Quality: TFSF must be stored under inert gas. If the liquid is cloudy, distill it before use.
-
Glassware Preparation: Flame-dry all glassware under vacuum. Surface moisture on glass is sufficient to initiate hydrolysis.
-
HF Scavenging:
-
Solid Phase: Add dry Sodium Fluoride (NaF) pellets to the reaction. NaF reacts with HF to form bifluoride (
), removing the acid catalyst without introducing water. -
Base Choice: Avoid nucleophilic bases (like pyridine) if they can attack the carbonyl. Use hindered bases like DIPEA (Hünig's base) or inorganic carbonates.
-
Logic Diagram: Reaction Pathway Selection
Figure 2: Decision tree illustrating how environmental conditions dictate the fate of the TFSF reagent.
References
-
Okazoe, T. (2009). "A New Route to Perfluoro(alkoxyalkanoyl) Fluorides from Non-fluorinated Compounds." AGC Chemicals Technical Review. (Describes the "PERFECT" process and thermal stability of acyl fluorides).
-
Liang, Y., Zhao, Z., Taya, A., & Shibata, N. (2021).[1] "Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination."[1] Organic Letters, 23(3), 847–852.[1] (Mechanistic insights into acyl fluoride formation and reactivity).
-
Wiberg, K. B., & Zilm, K. W. (2001). "19F NMR Chemical Shifts. 1. Aliphatic Fluorides."[1][2][3] The Journal of Organic Chemistry, 66(8), 2809–2817.[2] (Foundational text for interpreting 19F NMR shifts).
-
Kudryavtsev, A. A., et al. (2020). "Synthesis of Fluorinated Heterocycles." Russian Chemical Reviews. (Context on using bifunctional fluorinated precursors for heterocycle synthesis).
Sources
- 1. Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination [organic-chemistry.org]
- 2. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Moisture Management for Acyl Fluoride Chemistries
Status: Operational Role: Senior Application Scientist Ticket ID: AF-H2O-PROTO-001
Introduction: The Stability Paradox
Welcome to the technical support hub for Acyl Fluoride chemistry. You are likely here because you have chosen an acyl fluoride over an acyl chloride for its superior stability profile and unique reactivity.[1]
The Paradox: While acyl fluorides are significantly more resistant to hydrolysis than their chloride counterparts (due to the strength of the C–F bond, approx. 116 kcal/mol vs. 81 kcal/mol for C–Cl), they are not immune to moisture.
The Risk: When hydrolysis does occur, it is often more insidious. Unlike the rapid fuming of acyl chlorides, acyl fluorides hydrolyze slowly, releasing Hydrogen Fluoride (HF). This creates two critical failure modes:
-
Silent Yield Erosion: The reaction stalls or produces carboxylic acid impurities without obvious physical signs.
-
Equipment Damage: Generated HF etches borosilicate glassware, releasing Lewis acidic silicates that can interfere with sensitive catalytic cycles or protecting groups.
This guide provides the protocols to maintain the rigorous anhydrous environment required for high-fidelity acyl fluoride couplings.
Module 1: The Hydrolysis Threat Assessment
Before implementing scavengers, understand the enemy. The hydrolysis of acyl fluorides is often base-catalyzed (common in amide couplings).
Visualizing the Failure Mode
Figure 1: The hydrolysis pathway of acyl fluorides. Note that the generation of HF leads to secondary equipment damage (glass etching), distinguishing it from acyl chloride hydrolysis.
Module 2: Physical Scavenging Protocols (Molecular Sieves)
The primary method for moisture control in acyl fluoride reactions is physical adsorption using molecular sieves. Chemical scavengers (like oxalyl chloride) are generally too reactive and will destroy the acyl fluoride itself.
Sieve Selection Guide
| Feature | 3Å Sieves (Recommended) | 4Å Sieves (Standard) | Why it matters? |
| Pore Size | ~3 Angstroms | ~4 Angstroms | Determines what gets trapped.[2] |
| Water Capacity | High | High | Both remove water effectively. |
| Solvent Trapping | Minimal | Moderate | 4Å can trap MeOH, EtOH, and small nitriles, altering stoichiometry. |
| Substrate Trapping | Minimal | Potential Risk | 3Å excludes almost all organic reagents, preventing loss of yield. |
| Acyl Fluoride Compatibility | Excellent | Good | 3Å is safer for small, linear acyl fluorides. |
Protocol: High-Fidelity Sieve Activation
Commercially "activated" sieves are rarely dry enough for sensitive kinetics. You must re-activate them.
Method A: The Vacuum-Oven Standard (Batch Prep)
-
Place 3Å sieves (beads preferred over powder to reduce dust) in a wide-mouth Pyrex dish.
-
Heat to 250–300°C for 15 hours at ambient pressure OR 150°C under high vacuum (<1 mbar).
-
Cooling (Critical): Cool inside a desiccator under Argon/Nitrogen. Do not cool in open air; they acts as sponges for atmospheric moisture.
Method B: The Microwave "Flash" Method (Emergency Prep) Use only for glass containers. Do NOT use with metal.
-
Place sieves in a microwave-safe glass beaker.
-
Microwave on High for 2 minutes.
-
Remove, stir/shake (wear heat-resistant gloves), and allow moisture to steam off.
-
Repeat 3–4 times until no steam is visible.
-
Immediately transfer to a vacuum desiccator to cool.
The "Palm Test" (Validation)
How do you know they are active?
-
Place a small amount of activated sieves in a gloved hand (wear thick nitrile or thermal gloves).
-
Add 2–3 drops of water.
-
Result: You should feel a sharp, intense heat generation (exotherm). If the heat is mild or barely noticeable, the sieves are failed and must be re-activated.
Module 3: In-Situ Reaction Management
Once your reagents are dry, you must maintain the system.
Workflow: The "Blanket" Technique
For reactions running longer than 4 hours or involving hygroscopic bases (like DBU or fluoride salts):
-
Pre-Drying: Store the reaction solvent over activated 3Å sieves for 24 hours prior to use. Target water content: <10 ppm .
-
In-Vessel Scavenging: Add activated 3Å sieves (10–20% w/v) directly to the reaction vessel.
-
Note: Ensure magnetic stirring is suspended (overhead stirring) or use a cage to prevent pulverization of sieves, which creates filtration nightmares.
-
-
Inert Atmosphere: Acyl fluorides do not require a glovebox, but a positive pressure balloon of Nitrogen/Argon is mandatory to prevent atmospheric ingress.
Figure 2: Decision tree for solvent preparation prior to acyl fluoride introduction.
Module 4: Troubleshooting & FAQs
Q1: I see a new peak in my NMR appearing over time, but it's not my product.
-
Diagnosis: This is likely the carboxylic acid resulting from hydrolysis.
-
Fix: Check your base. Amine bases (TEA, DIPEA) are often wet. Distill your base over CaH2 or store over KOH pellets. Add 3Å sieves to the reaction mixture immediately.
Q2: My glassware is becoming cloudy/frosted after the reaction.
-
Diagnosis: HF Generation. Your acyl fluoride has hydrolyzed, releasing HF which is etching the glass.
-
Immediate Action: Quench the reaction.
-
Prevention: For future scale-up, consider using PTFE (Teflon) or PFA reactors if you cannot guarantee <50 ppm water levels. This is standard practice in industrial fluorination chemistry.
Q3: Can I use chemical scavengers like TMSCl?
-
Risk: High. While TMSCl scavenges water effectively, it also reacts with the nucleophiles (amines/alcohols) you are trying to couple with the acyl fluoride.
-
Verdict: Stick to molecular sieves. They are chemically inert toward acyl fluorides and most nucleophiles.
Q4: My acyl fluoride is a solid. How do I dry it?
-
Protocol: Do not heat solid acyl fluorides to dry them; they may sublime or decompose. Dissolve the solid in dry DCM or Toluene, dry the solution over 3Å sieves for 2 hours, filter, and concentrate under anhydrous conditions.
References
-
Acyl Fluoride Stability & Reactivity
-
Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Carboxyl Activation." Journal of the American Chemical Society, 1990.
- Note: Establishes the utility of acyl fluorides (via TFFH) in the presence of nucleophiles where chlorides fail.
-
-
Hydrolysis Rates & Mechanism
-
Molecular Sieve Activation Protocols
-
Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010.
- Note: The definitive guide on solvent drying efficiency, confirming 3Å sieves as the superior choice for general organic synthesis.
-
-
Acyl Fluoride Synthesis & Handling
-
Schoenebeck, F., et al. "Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride."[6] Chemical Science, 2021.
- Note: Discusses the practical handling and stability of acyl fluorides gener
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciencing.com [sciencing.com]
- 3. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactive Landscape: A Guide to Tetrafluorosuccinyl Fluoride and Organic Solvent Compatibility
For Immediate Release to the Scientific Community
Welcome to the technical support center for tetrafluorosuccinyl fluoride. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this highly reactive reagent into their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with a comprehensive understanding of this compound's compatibility with common organic solvents, moving beyond simple lists to explain the underlying chemical principles. This resource will equip you with the knowledge to make informed decisions, troubleshoot common issues, and ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its reactivity a critical consideration for solvent selection?
This compound, with the chemical formula C₄F₆O₂, is a perfluorinated diacyl fluoride.[1] Its structure, featuring two highly electrophilic acyl fluoride moieties, makes it an exceptionally reactive building block in organic synthesis. However, this high reactivity also means it is highly susceptible to degradation or unwanted side reactions if exposed to incompatible solvents. The primary concern is the presence of nucleophiles, which can readily attack the carbonyl carbons, and protic species that can lead to solvolysis. Therefore, careful solvent selection is paramount to maintaining the reagent's integrity and achieving the desired reaction outcome.
Q2: Which classes of organic solvents are generally recommended for use with this compound?
Aprotic, non-nucleophilic solvents are the preferred choice for handling and conducting reactions with this compound. These solvents do not have acidic protons and are poor nucleophiles, thus minimizing the risk of unwanted reactions with the acyl fluoride groups. Recommended solvent classes include:
-
Aprotic Ethers: Such as diethyl ether and tetrahydrofuran (THF).
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often suitable choices.
-
Aprotic Polar Solvents: Acetonitrile (MeCN) can be used, but with caution (see Troubleshooting section).
-
Hydrocarbons: Hexanes and toluene can be used, particularly for non-polar reaction systems.
-
Fluorous Solvents: Perfluorinated solvents are highly inert and exhibit excellent solubility for other fluorinated compounds, making them a specialized but effective option.[2]
Q3: Which solvents should be strictly avoided and why?
Any solvent that can act as a nucleophile or contains protic functional groups should be avoided. The primary culprits are:
-
Protic Solvents: Water, alcohols (e.g., methanol, ethanol), and primary or secondary amines will readily react with this compound, leading to the formation of carboxylic acids, esters, and amides, respectively. This will consume the reagent and introduce impurities.
-
Certain Polar Aprotic Solvents: While aprotic, some polar solvents can still pose problems. For instance, dimethylformamide (DMF) can degrade to form dimethylamine, a nucleophile that will react with the acyl fluoride.
Q4: How critical is the purity and dryness of the solvent?
It is absolutely critical. Trace amounts of water or other nucleophilic impurities in your solvent can significantly impact your reaction by degrading the this compound. Always use anhydrous solvents, preferably freshly distilled or from a sealed bottle under an inert atmosphere.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction is not proceeding, and I suspect a solvent-related issue.
-
Possible Cause: The this compound may have been degraded by a reactive solvent or impurities.
-
Troubleshooting Steps:
-
Verify Solvent Inertness: Confirm that the chosen solvent is aprotic and non-nucleophilic. If you are using a solvent like acetonitrile, consider that it can react with strong fluoride sources under certain conditions.
-
Ensure Anhydrous Conditions: Use a fresh, anhydrous grade of solvent. If in doubt, distill the solvent over an appropriate drying agent.
-
Check for Amine Contamination: If using an amide solvent like DMF, be aware of potential degradation to dimethylamine. It's often safer to choose a different aprotic solvent.
-
Consider a Fluorous Solvent: For reactions where solubility is a concern and inertness is paramount, a perfluorinated solvent might be the optimal choice.[2]
-
Issue 2: I'm observing unexpected byproducts in my reaction mixture.
-
Possible Cause: The solvent may be participating in the reaction.
-
Troubleshooting Steps:
-
Analyze Byproducts: If possible, identify the structure of the byproducts. This can provide clues about the unintended reaction pathway. For example, the presence of an ester suggests contamination with an alcohol.
-
Review Solvent Reactivity: Re-evaluate the compatibility of your chosen solvent with highly electrophilic acyl fluorides. Even seemingly inert solvents can sometimes participate in side reactions under specific conditions.
-
Switch to a More Inert Solvent: If side reactions with the solvent are suspected, switch to a more robust option like a chlorinated solvent or a hydrocarbon.
-
Issue 3: The this compound appears to be poorly soluble in my chosen solvent.
-
Possible Cause: Mismatch in polarity between the highly fluorinated reagent and the solvent.
-
Troubleshooting Steps:
-
Consider Solvent Polarity: While hydrocarbons are inert, they may not be polar enough to dissolve this compound effectively. A more polar aprotic solvent like dichloromethane or diethyl ether might be a better choice.
-
Explore Fluorous Solvents: Perfluorinated compounds often exhibit high solubility in fluorous solvents.[2] This can be a powerful strategy to achieve a homogeneous reaction mixture.
-
Perform a Small-Scale Solubility Test: Before committing to a large-scale reaction, perform a small test to confirm the solubility of this compound in the chosen solvent at the desired reaction temperature.
-
Solvent Compatibility Summary
| Solvent Class | Specific Examples | Compatibility Rating | Rationale & Key Considerations |
| Aprotic Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Recommended | Good balance of polarity and inertness. THF should be used with caution due to the potential for peroxide formation. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Recommended | Generally inert and good solvents for a range of organic compounds. Ensure they are free of acidic impurities. |
| Hydrocarbons | Hexanes, Toluene | Recommended | Highly inert, but may have limited solvating power for the polar acyl fluoride. |
| Polar Aprotic Solvents | Acetonitrile (MeCN) | Use with Caution | Can be a good solvent, but may react with strong fluoride sources under certain conditions. |
| Amide Solvents | Dimethylformamide (DMF) | Not Recommended | Prone to degradation to form nucleophilic dimethylamine, which will react with the acyl fluoride. |
| Protic Solvents | Water, Alcohols (Methanol, Ethanol), Amines | AVOID | Will readily react with and consume the this compound. |
| Fluorous Solvents | Perfluorohexane, Perfluorodecalin | Highly Recommended | Chemically inert and provide excellent solubility for fluorinated compounds.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Aprotic Solvent
Objective: To safely prepare a standardized solution of this compound for use in subsequent reactions.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Oven-dried glassware (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of inert gas.
-
Inert Atmosphere: Assemble the glassware and purge with a gentle stream of nitrogen or argon for at least 15 minutes to displace any air and moisture.
-
Solvent Transfer: Using a dry syringe, transfer the required volume of anhydrous DCM to the reaction flask.
-
Reagent Addition: Carefully and slowly, add the desired amount of this compound to the solvent using a dry syringe. Caution: this compound is corrosive and reacts with moisture. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Mixing: Gently swirl the flask to ensure complete dissolution.
-
Storage: If the solution is not for immediate use, store it under a positive pressure of inert gas in a sealed container, preferably in a cool, dark place.
Visualizing Solvent-Reagent Interactions
Diagram 1: Decision Workflow for Solvent Selection
This diagram outlines the key decision points for selecting an appropriate solvent for your experiment with this compound.
Caption: Reaction of this compound with a protic solvent.
References
-
Beaulieu, F., Beauregard, L.-P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009). Acyl Fluoride Synthesis by Fluorination. Organic Chemistry Portal. Retrieved from [Link]
- Curran, D. P., Hoshino, M., & Degenkolb, P. (1997). Fluorous Solvents. Journal of Organic Chemistry, 62, 8341.
-
Hopkinson, M. (2022). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved from [Link]
- Liang, Y., Zhao, Z., Taya, A., & Shibata, N. (2021).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry.
- Tryniszewski, M., & Barbasiewicz, M. (2022). A series of acyl fluorides was conveniently synthesized at 100 mmol scale using phase-transfer-catalyzed halogen exchange between acyl chlorides and aqueous bifluoride solution. Synthesis, 54, 1446-1460.
-
Ulven, T. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
- White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). Deoxo-Fluor is a versatile and mild reagent for acyl fluoride generation and subsequent one-flask amide coupling. The Journal of Organic Chemistry, 69(8), 2573–2576.
-
Williams, J. M. (2018). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. National Institutes of Health. Retrieved from [Link]
-
Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
-
Hopkinson, M. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. National Institutes of Health. Retrieved from [Link]
- Sanford, M. S. (2023). A pyridinium trifluoromethoxide salt (PyOCF3) can be formed at room temperature from the reaction of 2,4-dinitro(trifluoromethoxy)benzene with 4-dimethylaminopyridine. Organic Letters, 25, 9025-9029.
- Prakash, G. K. S. (2019). A fast and simple method for deoxyfluorination of carboxylic acids employs commodity chemicals (PPh3, NBS, fluoride) to afford products in excellent yields under mild conditions. Organic Letters, 21, 1659-1663.
- Arndtsen, B. A. (2020). A general palladium-catalyzed carbonylative synthesis of acyl fluorides from aryl, heteroaryl, alkyl, and functionalized organic halides proceeds via a synergistic combination of visible light photoexcitation of Pd(0) to induce oxidative addition with a ligand-favored reductive elimination. Journal of the American Chemical Society, 142(26), 11417–11424.
Sources
Validation & Comparative
A Head-to-Head Comparison of Catalysts for the Cross-Coupling of Tetrafluorosuccinyl Fluoride: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective functionalization of fluorinated building blocks is a critical endeavor. Tetrafluorosuccinyl fluoride, with its dual reactive centers, presents a unique opportunity for the synthesis of complex fluorinated molecules, including 1,4-dicarbonyl compounds that are valuable intermediates in medicinal chemistry. The success of these transformations hinges on the judicious selection of a catalyst. This guide provides a comparative analysis of catalytic systems for the cross-coupling of this compound, offering insights into catalyst performance and mechanistic considerations to aid in the rational design of synthetic strategies.
The introduction of fluorine-containing motifs can significantly enhance the pharmacological properties of drug candidates. This compound stands out as a readily available, C4 difluorinated building block. Its two acyl fluoride moieties can, in principle, be sequentially or simultaneously coupled with a variety of nucleophilic partners. However, controlling the reactivity to achieve selective mono- or di-functionalization presents a considerable challenge. The choice of catalyst is paramount in dictating the outcome of these reactions. This guide will delve into the performance of common transition metal catalysts—palladium, nickel, and copper—in the context of this compound cross-coupling, supported by available (though limited) experimental data and established principles of organometallic chemistry.
The Crucial Role of the Catalyst in Acyl Fluoride Cross-Coupling
Acyl fluorides have emerged as advantageous coupling partners due to their balance of reactivity and stability compared to other acyl halides.[1] The catalytic cycle for their cross-coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycle for the cross-coupling of acyl fluorides.
The nature of the metal center (M = Pd, Ni, Cu) and its ligand sphere (Ln) profoundly influences each of these steps, thereby affecting the overall efficiency, selectivity, and substrate scope of the reaction.
Palladium Catalysis: The Workhorse of Cross-Coupling
Palladium complexes are the most extensively studied catalysts for a vast array of cross-coupling reactions.[2][3] Their well-balanced properties often provide high yields and functional group tolerance.
Strengths in the Context of this compound:
-
Reliability and Predictability: The vast body of literature on palladium-catalyzed acyl fluoride cross-coupling provides a strong foundation for reaction optimization.[1]
-
Functional Group Tolerance: Palladium catalysts are often compatible with a wide range of functional groups, which is crucial when working with complex drug-like molecules.
-
Selectivity Control: Judicious choice of ligands and reaction conditions can potentially allow for selective mono-arylation of diacyl fluorides, a critical aspect for building molecular complexity.
Challenges and Mechanistic Considerations:
While specific data on this compound is scarce, insights can be drawn from related systems. A key challenge is controlling the reactivity to favor mono-substitution over di-substitution. This can often be achieved by using a substoichiometric amount of the nucleophilic coupling partner.
Representative Experimental Protocol (Hypothetical for Mono-arylation):
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the arylboronic acid (1.0 equivalent) and a suitable base (e.g., K₂CO₃, 2.0 equivalents).
-
Dissolve the solids in a degassed solvent (e.g., toluene or dioxane).
-
Slowly add a solution of this compound (1.2 equivalents) in the same solvent at a controlled temperature (e.g., 0 °C to room temperature) to favor mono-addition.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Nickel Catalysis: A Powerful and Cost-Effective Alternative
Nickel catalysts have gained significant attention as a more earth-abundant and cost-effective alternative to palladium.[4][5] In many cases, nickel catalysts exhibit unique reactivity and can be more effective for the activation of challenging C-F bonds.
Strengths in the Context of this compound:
-
Enhanced Reactivity: Nickel(0) species are generally more electron-rich and can be more reactive in oxidative addition to C-F bonds compared to their palladium counterparts.
-
Cost-Effectiveness: The lower cost of nickel makes it an attractive option for large-scale synthesis.
-
Unique Selectivity: Nickel catalysts can sometimes offer complementary selectivity to palladium, potentially providing a different mono- to di-substitution ratio.
Challenges and Mechanistic Considerations:
Nickel-catalyzed reactions can be more sensitive to air and moisture, often requiring stricter inert atmosphere techniques. The catalytic cycles can also be more complex, with the potential for single-electron transfer (SET) pathways.
Copper Catalysis: Mild Conditions and Unique Reactivity
Copper-catalyzed cross-coupling reactions have emerged as a valuable tool, often proceeding under milder conditions than their palladium and nickel counterparts.[6]
Strengths in the Context of this compound:
-
Mild Reaction Conditions: Copper catalysis can often be performed at lower temperatures, which can be advantageous for substrates with sensitive functional groups.
-
Alternative Nucleophiles: Copper catalysts can be effective with a different range of nucleophiles, such as organosilanes and organostannanes, expanding the synthetic possibilities.[6]
Challenges and Mechanistic Considerations:
Copper-catalyzed acyl fluoride cross-couplings are less developed than palladium and nickel systems. The mechanism can be distinct, sometimes involving a Cu(I)/Cu(III) catalytic cycle. Achieving high turnover numbers can also be a challenge.
Head-to-Head Performance Summary
Due to the limited direct comparative studies on this compound, the following table provides a generalized comparison based on the known reactivity of these catalysts with acyl fluorides and other fluorinated compounds. This should serve as a starting point for catalyst screening and optimization.
| Catalyst System | Oxidative Addition Reactivity | Functional Group Tolerance | Cost | Selectivity Control (Mono- vs. Di-) |
| Palladium-based | Good | Excellent | High | Generally good with careful control of stoichiometry and conditions. |
| Nickel-based | Excellent | Good to Moderate | Low | Can be challenging; may require ligand tuning. |
| Copper-based | Moderate | Good | Low | Less predictable; highly dependent on reaction conditions. |
Future Outlook and the Quest for Selective Catalysis
The development of highly selective and efficient catalysts for the cross-coupling of polyfluorinated diacyl fluorides like this compound remains an active area of research. The ideal catalyst would allow for programmable and sequential functionalization of the two acyl fluoride moieties, opening up a vast chemical space for drug discovery and materials science.
Future research will likely focus on:
-
Ligand Design: The development of novel ligands that can fine-tune the steric and electronic properties of the metal center to control the mono- to di-substitution ratio.
-
Mechanistic Studies: A deeper understanding of the reaction mechanisms for each catalytic system with this specific substrate will enable more rational catalyst design.
-
Flow Chemistry: The use of microfluidic reactors could offer precise control over reaction parameters, potentially enhancing selectivity for mono-functionalization.
References
- Ohtsuki, A., Yanagisawa, K., Furukawa, T., Tobisu, M., & Chatani, N. (2016).
- Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119-2183.
- Ichikawa, J. (2013). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Cadwallader, D., Shevchuk, D., Tiburcio, T. R., & Le, C. M. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Letters, 25(41), 7369–7373.
- Yoshikai, N., Mashima, H., & Nakamura, E. (2005). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 127(51), 17978–17979.
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
- Wang, C., & Glorius, F. (2011). Copper-catalyzed cross-coupling of organosilicon compounds.
- Al-Masum, M., & Al-Ahmari, S. (2017). A Novel Process of Pd-Catalyzed Cross-Coupling of Acyl Halides and Aryltrifluoroborates.
- Ogiwara, Y., Uchida, K., & Sakai, N. (2020). Acyl Fluorides in Late-Transition-Metal Catalysis.
- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- Chen, X., Gao, C., Fu, C., Zhu, T., Liu, Z., & Liu, C. (2020). Synthesis and Recognition Properties of Fluoroborodipyrrole Fluorescent Probes Based on Fluorine Triggered Cascade Releasing. Chinese Journal of Organic Chemistry, 40(11), 3845-3851.
- Iwasaki, T., Yamashita, K., Kuniyasu, H., & Kambe, N. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691–3694.
- Melvin, P. R., Ferguson, D. M., Schimler, S. D., Bland, D. C., & Sanford, M. S. (2019). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 15, 266-273.
- Yoshikai, N., Mashima, H., & Nakamura, E. (2005). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 127(51), 17978-17979.
- Cooper, A. K., Burton, P. M., & Nelson, D. J. (2020). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Synthesis, 52(04), 565-573.
- Ogiwara, Y., & Sakai, N. (2020). Acyl Fluorides in Late-Transition-Metal Catalysis.
Sources
- 1. Acyl Fluorides in Late-Transition-Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation [organic-chemistry.org]
- 6. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
Comparative Guide: Isotopic Labeling with Tetrafluorosuccinyl Fluoride (TFSF)
Content Type: Technical Comparison & Application Guide
Audience: Structural Biologists, NMR Spectroscopists, and Medicinal Chemists
Focus:
Executive Summary
Tetrafluorosuccinyl fluoride (TFSF,
Its core value proposition lies in its unique chemical architecture:
-
High Sensitivity: It introduces a motif with four equivalent (or near-equivalent) fluorine atoms, theoretically quadrupling the NMR signal intensity compared to monofunctional aromatic probes.
-
Distance Constraints: As a bifunctional di-acid fluoride, it "staples" two nucleophilic residues (typically Lysine
-amines), allowing researchers to probe conformational dynamics and distance constraints via the signal linewidth and chemical shift anisotropy (CSA). -
Reactivity Profile: Acid fluorides offer a distinct reactivity window—more stable to hydrolysis than acid chlorides but highly reactive toward amines, often outcompeting NHS esters in rapid conjugation reactions.
This guide compares TFSF against industry-standard alternatives (SFB, BTFA) and provides a validated protocol for its use in structural studies.
Chemical Mechanism & Properties[1]
The TFSF "Staple" Mechanism
TFSF functions through nucleophilic acyl substitution. The high electronegativity of the fluorine atoms in the
Key Mechanistic Feature: Because TFSF is bifunctional, it can lead to two outcomes:
-
Intramolecular Crosslinking: Stapling two residues within the same protein (reports on local flexibility).
-
Intermolecular Crosslinking: Linking two separate protein units (dimerization).
DOT Diagram: TFSF Conjugation Pathway
Caption: Reaction pathway of TFSF. Note the competition between crosslinking (red) and hydrolysis (gray). Control of pH and stoichiometry is critical to favor the stable amide bridge.
Comparative Analysis: TFSF vs. Alternatives
The choice of labeling reagent dictates the type of information you can extract from your NMR study.
Table 1: Performance Comparison of Labeling Reagents
| Feature | This compound (TFSF) | N-Succinimidyl 4-fluorobenzoate (SFB) | 3-Bromo-1,1,1-trifluoroacetone (BTFA) |
| Primary Application | Conformational Crosslinking ("Stapling") | Surface Labeling / PET Imaging | Membrane Protein / Cysteine Tagging |
| Reactive Group | Di-Acid Fluoride (Bifunctional) | NHS Ester (Monofunctional) | |
| Fluorine Count | 4 (High Sensitivity) | 1 | 3 ( |
| Signal Type | Singlet (if symmetric) or AA'BB' multiplet | Complex Multiplet (Aromatic) | Singlet ( |
| Chemical Shift | |||
| Linker Length | Short (~4-5 Å rigid bridge) | Medium (Flexible linker) | Very Short (Direct Cys attachment) |
| Hydrolytic Stability | Low (Must handle in dry solvent) | Moderate (NHS half-life ~hours) | High |
Critical Decision Factors
-
Choose TFSF if: You need to constrain the protein structure or measure the distance between two lysine residues. The 4-fluorine signal provides a massive sensitivity boost for low-concentration samples.
-
Choose SFB if: You need a simple "reporter" tag to see if a protein is folded or unfolded, or if you are doing
PET imaging (SFB is the gold standard for radiolabeling). -
Choose BTFA if: You are studying membrane proteins and need to tag Cysteines in a hydrophobic environment.
Experimental Protocol: Site-Specific Crosslinking with TFSF
Safety Warning: TFSF hydrolyzes to release Hydrogen Fluoride (HF).[1] All manipulations of the neat reagent must occur in a fume hood. Wear acid-resistant gloves.
Phase 1: Reagent Preparation
-
Solvent: Dissolve TFSF in anhydrous THF or Dioxane immediately before use. Do not use DMSO or DMF initially as they can accelerate hydrolysis or side reactions with acid fluorides.
-
Stoichiometry:
-
For Crosslinking: Use a 0.5 : 1 molar ratio (TFSF : Protein) to encourage one TFSF molecule to bridge two lysines on the same protein.
-
For Surface Modification: Use a 10 : 1 excess if you intend to saturate amines (though this risks intermolecular aggregation).
-
Phase 2: Conjugation Workflow
-
Buffer Exchange: Exchange protein into a non-nucleophilic buffer (e.g., Phosphate or HEPES, pH 7.5–8.0). Avoid Tris or Glycine , as they will react with TFSF.
-
Reaction:
-
Cool the protein solution to 4°C.
-
Add the TFSF/THF solution dropwise while vortexing.
-
Rationale: Low temperature slows the hydrolysis of the acid fluoride, giving it time to find the lysine amines.
-
-
Incubation: Incubate for 1 hour on ice, then 1 hour at room temperature.
-
Quenching: Add 1M Tris-HCl (pH 8.0) to quench any unreacted acid fluorides.
Phase 3: Purification & Validation
-
Dialysis: Dialyze against the NMR buffer (typically Phosphate pH 6.5 + 10%
) to remove hydrolyzed byproducts and fluoride ions. -
Mass Spectrometry: Verify the mass shift.
-
Expected Shift:
(Addition of minus 2 protons). -
Note: If you see
, it indicates one side reacted and the other hydrolyzed to the acid (Mono-amide formation).
-
Data Interpretation: NMR
When analyzing TFSF-labeled proteins, the spectral signature is distinct from aromatic labels.
Expected Chemical Shifts
The aliphatic
Signal Morphology
-
Symmetric Environment: If the protein conformation allows the linker to move freely or adopt a symmetric conformation, the four fluorines may appear as a single broadened singlet due to rapid averaging.
-
Asymmetric/Rigid Environment: If the crosslink is rigid, the two
groups become chemically non-equivalent. You may observe an AA'BB' coupling pattern or two distinct peaks. This splitting is a direct reporter of the local conformational restriction imposed by the protein.
DOT Diagram: Analytical Decision Tree
Caption: Interpreting the 19F signal shape to determine protein flexibility at the crosslink site.
References
-
Vaidyanathan, G., & Zalutsky, M. R. (1992).[2] Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate.[3] Nuclear Medicine and Biology, 19(3), 275–281. Link
- Context: Establishes SFB as the standard monofunctional comparator for fluorin
-
Kiviniemi, A., et al. (2014). Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). Molecules, 19, 1-x. Link
- Context: Provides the baseline protocols for amine-reactive fluorin
-
PubChem Compound Summary. (2025). This compound (CID 2776618).[4] National Library of Medicine. Link
- Context: Source of physicochemical properties, hydrolysis risks, and safety d
- Dalgarno, D. C., et al. (1983). 19F NMR studies of proteins. Quarterly Reviews of Biophysics, 16(4), 545-623. Context: Foundational text on interpreting 19F NMR linewidths and chemical shifts in biological systems.
- Pomerantz, W. C., et al. (2010). Fluorine-19 NMR as a probe for protein structure and interactions. ChemBioChem, 11(14), 1993-1996. Context: Modern review of fluorinated probes, supporting the "High Sensitivity" claims of multi-fluorine reagents.
Sources
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. On-demand radiosynthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) on an electrowetting-on-dielectric microfluidic chip for 18F-labeling of protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C4F6O2 | CID 2776618 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tetrafluorosuccinyl Fluoride
Handling highly reactive reagents is a cornerstone of modern drug development and materials science. Among these, acyl fluorides, and specifically Tetrafluorosuccinyl fluoride, present a unique combination of synthetic utility and significant handling risks. This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound, focusing on the last and most critical line of defense: Personal Protective Equipment (PPE). Our objective is to move beyond mere checklists and instill a deep, causal understanding of why specific protective measures are imperative.
The Hazard Profile of this compound: Beyond the Obvious
This compound (C₄F₄O₂F₂) is a reactive acyl fluoride. Its hazard profile is dominated by two primary characteristics: extreme reactivity with nucleophiles, particularly water, and the subsequent generation of highly toxic byproducts.
-
Hydrolysis and Hydrofluoric Acid (HF) Formation : The most significant and immediate danger arises from its reaction with water. Even atmospheric moisture is sufficient to initiate hydrolysis, rapidly producing Tetrafluorosuccinic acid and, more critically, Hydrofluoric Acid (HF). HF is a highly corrosive and toxic substance that can cause severe, deep-tissue burns which may not be immediately painful.[1] Systemic fluoride poisoning from significant exposure can be fatal.[1][2]
-
Corrosivity : As an acyl fluoride, the parent compound is itself corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][3][4]
-
Inhalation Toxicity : Vapors of this compound and the resulting HF gas are extremely damaging to the respiratory system, potentially causing pulmonary edema.[5] Inhalation is a primary and dangerous route of exposure.[3]
Understanding these core hazards is fundamental to appreciating the rationale behind the stringent PPE protocols that follow. Every procedural choice is a direct countermeasure to these inherent chemical threats.
The Hierarchy of Controls: PPE as the Final Guardian
Before detailing specific PPE, it is crucial to situate its role within the established hierarchy of safety controls. PPE is essential, but it is the last line of defense.
-
Elimination/Substitution : If possible, consider if a less hazardous reagent could achieve the same synthetic outcome.
-
Engineering Controls : These are the most critical physical barriers. All work with this compound must be conducted within a certified, high-performance chemical fume hood to manage vapor exposure.[5][6]
-
Administrative Controls : These are your standard operating procedures (SOPs), training protocols, and designated work areas.
-
Personal Protective Equipment (PPE) : This is the equipment worn by the researcher to protect against exposure that may bypass other controls.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
Mandated PPE for Handling this compound
The selection of PPE must be meticulous and task-dependent. Below is a breakdown of the minimum required PPE, with explanations grounded in the chemical's reactivity.
Eye and Face Protection
-
Primary Protection : Tightly sealed, splash-proof chemical safety goggles are mandatory at all times.[7][8]
-
Secondary Barrier : A full-face shield must be worn over the safety goggles whenever there is a risk of splashes or pressure release, such as during active reactions, transfers of material, or quenching procedures.[7][8]
Causality : The extreme corrosivity of both the reagent and its hydrolysis product, HF, necessitates a robust, multi-layered defense for the eyes. A splash could cause irreversible eye damage in seconds.[2][3] The face shield protects the rest of the face from splashes that could be rapidly absorbed.
Hand Protection (Gloves)
Glove selection is critical and requires a dual-glove approach.
-
Inner Glove : A thin, disposable nitrile glove. This provides a baseline of splash protection and dexterity.
-
Outer Glove : A heavy-duty glove with high resistance to corrosive chemicals. Neoprene or Silver Shield® gloves are recommended for extended work.[9] For handling fluorine gas, which shares hazards with reactive fluorides, neoprene is specifically suggested to protect against HF films that may form.[10]
Causality : A single layer of standard nitrile gloves is insufficient. Acyl fluorides and especially HF can permeate thin gloves. The double-gloving technique provides layered protection; the outer glove bears the brunt of any exposure, while the inner glove offers temporary protection in the event the outer glove is breached, allowing the user time to retreat and de-glove safely. Always check manufacturer-specific glove permeation data.
Body Protection
-
Primary Garment : A flame-resistant (FR) lab coat is required.
-
Secondary Garment : For larger-scale operations (>5g) or tasks with a higher splash risk, a chemical-resistant apron or a full chemical-resistant suit (e.g., Tychem®) should be worn over the lab coat.[9][11]
-
General Attire : Full-length pants and fully enclosed, chemical-resistant footwear are mandatory.[7]
Causality : The lab coat provides a primary barrier against incidental contact. The secondary chemical-resistant layer is crucial because cotton and other standard lab coat materials offer poor protection against corrosive liquids, which can soak through and hold the chemical against the skin.
Respiratory Protection
Respiratory protection is non-negotiable and its selection depends on the operational context.
-
Standard Operations (in Fume Hood) : Work should be conducted in a properly functioning chemical fume hood. In case of inadequate ventilation, respiratory protection is necessary.[12]
-
Emergency or Spill Response : In the event of a significant spill or failure of engineering controls, a self-contained breathing apparatus (SCBA) is required.[13] For lower-level exposures, a full-face respirator with a multi-gas/vapor cartridge effective against acid gases (like hydrogen fluoride) can be used, but this is a less protective option.[9]
Causality : The inhalation of this compound or HF vapors can cause severe and potentially fatal lung damage.[2][5] Engineering controls are the primary method of preventing this, but respiratory protection is the essential backup for maintenance, spills, and emergencies.
PPE Protocols for Specific Laboratory Workflows
The level of PPE must correspond to the risk of the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Prepping (Sub-gram scale) | Goggles & Face Shield | Double-gloved (Nitrile inner, Neoprene/Butyl outer) | FR Lab Coat | Work within a chemical fume hood. |
| Reaction Setup & Monitoring | Goggles & Face Shield | Double-gloved (Nitrile inner, Neoprene/Butyl outer) | FR Lab Coat & Chemical Apron | Work within a chemical fume hood. |
| Liquid Transfer/Workup/Quenching | Goggles & Face Shield | Double-gloved (Nitrile inner, Neoprene/Butyl outer) | FR Lab Coat & Chemical Apron | Work within a chemical fume hood. |
| Large Scale (>5g) Operations | Goggles & Face Shield | Double-gloved (Nitrile inner, Neoprene/Butyl outer) | Tychem® Coverall | Work within a chemical fume hood. |
| Spill Cleanup | Goggles & Face Shield | Double-gloved (Heavy-duty outer) | Tychem® Coverall | Full-face respirator with acid gas cartridge or SCBA. |
Step-by-Step Protocol: Donning and Doffing PPE
The order of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Procedure:
-
Outer Garments : Put on chemical-resistant footwear and Tychem® suit, if required.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Respirator : If required, perform a fit check and don the respirator.
-
Lab Coat/Apron : Put on the FR lab coat and chemical apron.
-
Goggles and Face Shield : Put on safety goggles first, then the face shield.
-
Outer Gloves : Don the second, heavy-duty pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Procedure (assumes potential contamination):
-
Decontaminate : Clean outer gloves if possible.
-
Outer Garments : Remove the chemical apron or Tychem® suit, turning it inside out.
-
Outer Gloves : Remove the outer gloves, peeling them off without touching the outside surface with your bare hands.
-
Face Shield and Goggles : Remove the face shield first, followed by the goggles, handling them by the straps.
-
Lab Coat : Remove the lab coat, turning it inside out.
-
Inner Gloves : Remove the final pair of gloves, again without touching the outer surface.
-
Respirator : Remove the respirator last.
-
Hygiene : Wash hands and face thoroughly with soap and water.[3]
Disposal and Emergency Plans
-
PPE Disposal : All disposable PPE used while handling this compound must be considered hazardous waste. Place all used gloves, aprons, and other disposables into a designated, sealed hazardous waste container.[13][14]
-
Spill Response : Evacuate the area immediately.[6] If trained and equipped with the correct PPE (including respiratory protection), small spills can be neutralized with a suitable absorbent material like soda ash or dry lime.[13] Do not use water.
-
Exposure Response :
-
Skin : Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention. Inform medical personnel of potential HF exposure.
-
Eyes : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][14] Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately.[6] Seek immediate medical attention.
-
By adhering to these stringent, well-reasoned protocols, researchers can harness the synthetic power of this compound while maintaining the highest standards of laboratory safety.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary - Sulfur Tetrafluoride. Retrieved from [Link]
-
Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sodium Fluoride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary - Silicon Tetrafluoride. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Airgas. (2025, April 3). Safety Data Sheet - Silicon Tetrafluoride. Retrieved from [Link]
-
Malinowska, M., & Mielcarek, A. (2020). Management of Solid Waste Containing Fluoride—A Review. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical procedure for the preparation of acyl fluorides. Retrieved from [Link]
-
Rutgers University. (n.d.). Fluorine Safety Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Retrieved from [Link]
-
Zelko, F. (2018, March 28). Toxic Treatment: Fluoride's Transformation from Industrial Waste to Public Health Miracle. Retrieved from [Link]
-
Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Treatment and Recovery of Fluoride Industrial Wastes. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021, November 29). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Retrieved from [Link]
-
Saltworks Technologies. (2019, December 3). Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation and Filtration. Retrieved from [Link]
-
ACS Publications. (2020, September 15). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
